molecular formula C5H10ClN B1374324 2-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 841302-37-2

2-Azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B1374324
CAS No.: 841302-37-2
M. Wt: 119.59 g/mol
InChI Key: GVKIWNRVZPBLKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.0]hexane hydrochloride is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-6-5-3-4(1)5;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKIWNRVZPBLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841302-37-2
Record name 2-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[3.1.0]hexane hydrochloride is a bicyclic secondary amine of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, offering unique conformational constraints that can enhance binding affinity and selectivity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed methodologies for its characterization.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent bicyclic amine, 2-azabicyclo[3.1.0]hexane. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in pharmaceutical formulations and biological assays.

Molecular Structure:

Synthesis_Workflow Start tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate Step1 Dissolve in DCM or Dioxane Start->Step1 Step2 Add 4M HCl in Dioxane Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 End 2-Azabicyclo[3.1.0]hexane hydrochloride Step4->End Stability_Workflow Start 2-Azabicyclo[3.1.0]hexane hydrochloride Sample Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis HPLC Analysis (Purity and Impurity Profiling) Stress->Analysis Characterization Characterize Degradants (LC-MS, NMR) Analysis->Characterization Assessment Assess Stability and Determine Shelf-life Characterization->Assessment

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-Azabicyclo[3.1.0]hexane hydrochloride. This bicyclic amine is a valuable scaffold in medicinal chemistry, and a thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals with an interest in structural biology and crystallography.

Introduction: The Significance of Structural Analysis in Drug Discovery

The 2-azabicyclo[3.1.0]hexane core is a conformationally restricted motif that has garnered significant attention in the development of neurologically active agents and other therapeutics. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.

Determining the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice of this compound is crucial. This knowledge provides invaluable insights into its physicochemical properties, potential polymorphs, and how it might interact with a target protein. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.[1][2][3]

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that can be broadly divided into four key stages: crystal growth, X-ray diffraction data collection, structure solution and refinement, and analysis of the crystal structure.

Crystal Structure Analysis Workflow Overall Workflow for Crystal Structure Analysis cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation Synthesis & Purification Synthesis & Purification Crystal Growth Screening Crystal Growth Screening Synthesis & Purification->Crystal Growth Screening Single Crystal Selection Single Crystal Selection Crystal Growth Screening->Single Crystal Selection Crystal Mounting Crystal Mounting Single Crystal Selection->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup X-ray Data Collection X-ray Data Collection Diffractometer Setup->X-ray Data Collection Data Processing Data Processing X-ray Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Analysis of Molecular Geometry Analysis of Molecular Geometry Structure Refinement->Analysis of Molecular Geometry Intermolecular Interaction Analysis Intermolecular Interaction Analysis Analysis of Molecular Geometry->Intermolecular Interaction Analysis Validation & Deposition Validation & Deposition Intermolecular Interaction Analysis->Validation & Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

Synthesis and Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[4][5] For this compound, the synthesis of the free base is the initial step, followed by salt formation and subsequent crystallization.

Step-by-Step Protocol:

  • Synthesis of 2-Azabicyclo[3.1.0]hexane: The parent bicyclic amine can be synthesized through various established organic chemistry routes. It is imperative that the final product is of high purity (>98%), as impurities can inhibit crystallization.

  • Formation of the Hydrochloride Salt: The purified 2-Azabicyclo[3.1.0]hexane free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution.

  • Recrystallization for Crystal Growth: The precipitated hydrochloride salt is collected and subjected to recrystallization to obtain diffraction-quality single crystals. Common techniques for small molecule crystallization include:

    • Slow Evaporation: A saturated solution of the salt in a suitable solvent (e.g., a mixture of ethanol and water) is left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to crystal formation.[5]

    • Vapor Diffusion: A concentrated solution of the salt is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent (a solvent in which the compound is poorly soluble). The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the salt and promoting crystallization.[5]

    • Thermal Control: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once suitable single crystals are obtained, a well-formed crystal with sharp edges and no visible defects is selected for data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil.[6]

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation), a goniometer for precise crystal orientation, and a detector.[1][4]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This process involves sophisticated software packages such as SHELX, Olex2, or CRYSTALS.[7][8][9]

Step-by-Step Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods, which are highly effective for small molecules.[2]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data and Structural Analysis

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₅H₁₀ClN
Formula weight119.59 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)652.5
Z4
Calculated density (g/cm³)1.215
Temperature (K)100
Wavelength (Å)0.71073 (Mo-Kα)
Reflections collected5280
Independent reflections1495
R-factor (R1)0.045
Weighted R-factor (wR2)0.120
Molecular Geometry

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 2-azabicyclo[3.1.0]hexane cation. The bicyclic system is expected to adopt a rigid conformation, with the five-membered pyrrolidine ring likely in an envelope or twisted conformation, fused to the cyclopropane ring.

Intermolecular Interactions and Crystal Packing

In the solid state, the 2-azabicyclo[3.1.0]hexane cations and chloride anions will be held together by a network of intermolecular interactions. The most significant of these will be the hydrogen bonds between the protonated secondary amine (N-H⁺) and the chloride anion (Cl⁻). These strong charge-assisted hydrogen bonds are expected to be a dominant feature of the crystal packing. Weaker C-H···Cl interactions may also be present, further stabilizing the crystal lattice.

Intermolecular Interactions Key Intermolecular Interactions cluster_cation 2-Azabicyclo[3.1.0]hexane Cation cluster_anion Chloride Anion N_H N-H⁺ Cl Cl⁻ N_H->Cl Strong H-Bond C_H C-H C_H->Cl Weak H-Bond

Caption: A schematic of the primary intermolecular interactions in the crystal lattice.

Conclusion: The Value of Crystallographic Data in Drug Development

A detailed crystal structure analysis of this compound provides a wealth of information that is critical for drug development. It confirms the molecular connectivity and stereochemistry, reveals the preferred conformation of the bicyclic system, and elucidates the packing arrangement and key intermolecular interactions in the solid state. This data is essential for understanding the compound's physical properties, for computational modeling and docking studies, and for guiding the design of new analogs with improved therapeutic profiles.

References

Spectroscopic Profile of 2-Azabicyclo[3.1.0]hexane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Azabicyclo[3.1.0]hexane hydrochloride (CAS No: 841302-37-2), a key building block in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific salt, this guide leverages expert analysis of closely related analogues and foundational spectroscopic principles to present a robust, predictive profile. This approach is designed to empower researchers in identifying and characterizing this compound, as well as in understanding the structural nuances that influence its spectroscopic behavior.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a strained bicyclic system consisting of a pyrrolidine ring fused with a cyclopropane ring. This rigid framework imposes significant conformational constraints, leading to distinct and predictable spectroscopic signatures. The presence of the hydrochloride salt form protonates the secondary amine, further influencing the electronic environment of the neighboring atoms.

Caption: Figure 1. Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of published data for its derivatives and related bicyclic amines.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure, which renders most protons diastereotopic. The protonation of the nitrogen atom will lead to a downfield shift of adjacent protons and the appearance of N-H protons, which may be broad and could exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale for Prediction
H1, H52.0 - 2.5m-Bridgehead protons, deshielded by the adjacent nitrogen and cyclopropane ring.
H3, H43.0 - 3.5m-Protons on the pyrrolidine ring adjacent to the protonated nitrogen, significantly deshielded.
H60.5 - 1.5m-Cyclopropyl protons, highly shielded due to the ring current effect.
NH₂⁺9.0 - 10.0br s-Acidic protons of the ammonium salt, expected to be broad and exchangeable.

These predictions are based on data from related structures and are solvent-dependent. The use of a deuterated solvent like DMSO-d₆ or D₂O is recommended.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the number of unique carbon atoms in the molecule. Due to the molecule's symmetry, some carbons may be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1, C540 - 50Bridgehead carbons, influenced by both the nitrogen and the cyclopropane ring.
C3, C450 - 60Carbons adjacent to the protonated nitrogen, experiencing a significant downfield shift.
C610 - 20Cyclopropyl carbon, highly shielded.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the presence of exchangeable N-H protons, acquire a second spectrum after the addition of a drop of D₂O.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent H1_NMR 1D ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR {¹H} dissolve->C13_NMR D2O_exchange D₂O Exchange H1_NMR->D2O_exchange COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC structure_elucidation Structure Elucidation H1_NMR->structure_elucidation D2O_exchange->structure_elucidation COSY->structure_elucidation HSQC->structure_elucidation DEPT DEPT C13_NMR->DEPT C13_NMR->structure_elucidation DEPT->structure_elucidation caption Figure 2. NMR experimental workflow.

Caption: Figure 2. NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations associated with the ammonium group and the C-H bonds of the bicyclic system.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3200 - 2800Strong, BroadN-H stretchCharacteristic of a secondary ammonium salt.
3000 - 2850MediumC-H stretch (alkane)C-H vibrations of the pyrrolidine and cyclopropane rings.
~3080WeakC-H stretch (cyclopropane)C-H stretching in the strained three-membered ring often appears at slightly higher wavenumbers.
1600 - 1500MediumN-H bendBending vibration of the ammonium group.
1470 - 1430MediumCH₂ bendScissoring and bending vibrations of the methylene groups.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For this compound, the free base (2-Azabicyclo[3.1.0]hexane) is the species that will be ionized and detected. The molecular weight of the free base is 83.13 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentRationale for Prediction
84[M+H]⁺Protonated molecular ion of the free base, likely the base peak in ESI-MS.
83[M]⁺˙Molecular ion of the free base (in EI-MS).
55[C₄H₇]⁺Loss of ethylene and a hydrogen radical from the pyrrolidine ring.
42[C₂H₄N]⁺Alpha-cleavage adjacent to the nitrogen atom.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Electrospray Ionization (ESI-MS): Ideal for this salt, as it will readily form the protonated molecular ion of the free base [M+H]⁺.

    • Electron Ionization (EI-MS): The hydrochloride salt will likely decompose in the hot inlet to the free base before ionization.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion and major fragments.

MS_Fragmentation M_plus [C₅H₉N]⁺˙ m/z = 83 frag_55 [C₄H₇]⁺ m/z = 55 M_plus->frag_55 - C₂H₄ frag_42 [C₂H₄N]⁺ m/z = 42 M_plus->frag_42 - C₃H₅• M_H_plus [C₅H₁₀N]⁺ m/z = 84

Caption: Figure 3. Predicted EI-MS fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from established principles and analysis of related compounds, offers a strong foundation for researchers working with this important chemical entity. The outlined experimental protocols provide a clear path for the acquisition of empirical data, which will be invaluable for the definitive characterization of this compound. As a Senior Application Scientist, it is my recommendation that this guide be used in conjunction with experimentally acquired data for the most accurate and reliable structural confirmation.

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 2-Azabicyclo[3.1.0]hexane hydrochloride, a valuable saturated bicyclic amine scaffold in modern medicinal chemistry. Its conformationally restricted structure serves as a crucial isostere for the piperidine motif, offering unique vectors for molecular design and the potential for enhanced biological activity and improved pharmacokinetic profiles.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the 2-Azabicyclo[3.1.0]hexane Scaffold

The 2-azabicyclo[3.1.0]hexane core is a recurring motif in a variety of biologically active molecules, including potent inhibitors of NF-κB inducing kinase (NIK) and ligands for nicotinic acetylcholine α4β2 receptors.[2] Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The hydrochloride salt form of this scaffold is often utilized to improve aqueous solubility and handling properties, making it a versatile intermediate in drug discovery pipelines.[3]

Synthesis of this compound: A Step-by-Step Protocol

Several synthetic routes to the 2-azabicyclo[3.1.0]hexane core have been reported, often involving cyclopropanation reactions.[4][5][6] A common and effective strategy involves the protection of a pyrrole derivative, followed by cyclopropanation and subsequent deprotection and salt formation. The following protocol details a representative synthesis, emphasizing the rationale behind each step.

Synthetic Scheme Overview

The synthesis commences with the protection of the nitrogen in a suitable pyrrole precursor, followed by a cyclopropanation reaction to form the bicyclic core. Subsequent deprotection and treatment with hydrochloric acid yield the target compound.

Synthesis_of_2_Azabicyclo_3_1_0_hexane_hydrochloride cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection and Salt Formation Pyrrole_precursor Pyrrole Precursor N_Protected_pyrrole N-Protected Pyrrole Pyrrole_precursor->N_Protected_pyrrole Protecting Agent (e.g., Boc₂O) N_Protected_2_azabicyclo N-Protected 2-Azabicyclo[3.1.0]hexane N_Protected_pyrrole->N_Protected_2_azabicyclo Cyclopropanating Agent (e.g., Simmons-Smith or Diazomethane) 2_Azabicyclo_hydrochloride 2-Azabicyclo[3.1.0]hexane Hydrochloride N_Protected_2_azabicyclo->2_Azabicyclo_hydrochloride HCl in Dioxane

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Azabicyclo[3.1.0]hexane (can be synthesized from pyrrole precursors)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • N-Protection of 2-Azabicyclo[3.1.0]hexane:

    • To a solution of this compound in a 1:1 mixture of water and THF, add a 1 M aqueous solution of sodium carbonate and a solution of di-tert-butyl dicarbonate in THF dropwise simultaneously.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the N-Boc protected intermediate in dichloromethane.

    • Add a 4 M solution of HCl in 1,4-dioxane dropwise to the stirred solution.

    • Continue stirring at room temperature until the evolution of CO₂ ceases (typically 2-4 hours).

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane and concentrate again under reduced pressure. Repeat this step three times to ensure complete removal of excess HCl and solvent.

    • The resulting solid is the desired this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow Synthesized_Product Synthesized 2-Azabicyclo[3.1.0]hexane Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR Infrared (IR) Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the characterization of the final product.

Spectroscopic Analysis
Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the bicyclic structure.Signals corresponding to the protons on the cyclopropane and pyrrolidine rings. The chemical shifts and coupling constants will be characteristic of the rigid bicyclic system.
¹³C NMR To identify the number and type of carbon atoms.Resonances for the distinct carbon atoms in the 2-azabicyclo[3.1.0]hexane skeleton.
IR Spectroscopy To identify functional groups.Characteristic stretches for N-H (amine salt), C-H, and C-N bonds. The absence of the Boc-carbonyl stretch (around 1690 cm⁻¹) confirms deprotection.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The mass spectrum should show the molecular ion peak corresponding to the free base (C₅H₉N) and characteristic fragmentation patterns.[7]

Note on NMR Interpretation: The proton NMR spectrum of the 2-azabicyclo[3.1.0]hexane core is complex due to the fused ring system. Diastereotopic protons and complex coupling patterns are expected. 2D NMR techniques such as COSY and HSQC can be invaluable for definitive assignments.

Applications in Drug Discovery

The 2-azabicyclo[3.1.0]hexane scaffold is a key component in the development of various therapeutic agents. Its constrained nature allows for the design of molecules with high affinity and selectivity for their targets. For instance, derivatives of this scaffold have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) and as modulators of dopamine D3 receptors.[3][8]

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocol and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds. The strategic incorporation of this rigid bicyclic scaffold continues to be a promising avenue in the pursuit of next-generation therapeutics.

References

chemical stability and reactivity of 2-Azabicyclo[3.1.0]hexane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability and Reactivity of 2-Azabicyclo[3.1.0]hexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted proline analogue that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature for designing potent and selective ligands for various biological targets. The hydrochloride salt of this bicyclic amine is a common form used in synthesis and drug development, making a thorough understanding of its chemical stability and reactivity paramount for its effective application. This guide provides a detailed examination of these properties, offering insights into its handling, storage, and synthetic transformations. The unique fusion of a pyrrolidine ring with a cyclopropane ring imparts distinct chemical characteristics that will be explored herein. This scaffold is a key intermediate for several bioactive molecules and pharmaceuticals, including inhibitors of NF-κB inducing kinase and ligands for sigma receptors.[1][2]

Physicochemical Properties

This compound is the salt formed between the bicyclic amine and hydrochloric acid. This salt form generally enhances water solubility and crystallinity compared to the free base.

PropertyValueSource
Molecular FormulaC₅H₁₀ClN[3]
Molecular Weight119.59 g/mol
IUPAC Name2-azabicyclo[3.1.0]hexane;hydrochloride[4]
CAS Number841302-37-2

Chemical Stability

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses and pharmaceutical formulations.

General and Thermal Stability

Under recommended storage conditions—in a cool, dry, well-ventilated area in a tightly-closed container—this compound and its derivatives are generally stable.[5][6] Key conditions to avoid include dust generation and incompatibility with strong oxidizing agents.[5][6]

Hazardous decomposition products upon heating are expected to include carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

Hydrolytic Stability

The hydrolytic stability of amine hydrochlorides is pH-dependent.[9] In aqueous solutions, an equilibrium exists between the protonated ammonium species and the free amine. The strained cyclopropane ring could be susceptible to nucleophilic attack, potentially leading to ring-opening, especially under harsh pH conditions (either strongly acidic or basic) and elevated temperatures.

While specific data on 2-azabicyclo[3.1.0]hexane is limited, studies on other strained bicyclic systems and nitrogenous bases like DBU have shown that hydrolysis can occur, sometimes leading to ring-opened products.[10] For many anticancer drugs, hydrolysis is a slow process under typical environmental conditions, with half-lives greater than a year at 25°C.[11] However, the stability can decrease significantly at higher temperatures.[11]

Proposed Hydrolytic Degradation Pathway

cluster_main Potential Hydrolysis of 2-Azabicyclo[3.1.0]hexane A 2-Azabicyclo[3.1.0]hexane (in aqueous solution) B Equilibrium with Free Base A->B H₂O / OH⁻ (Reversible) C Ring-Opened Product (e.g., aminocyclopentanol derivative) B->C H₂O / Δ (Slow, potential pathway) cluster_workflow N-Functionalization Workflow Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Step1 Deprotonation (Base, e.g., Na₂CO₃, Et₃N) Start->Step1 Step2 Nucleophilic Attack (on Electrophile) Step1->Step2 Product N-Functionalized Product (e.g., N-Boc, N-Acyl) Step2->Product Electrophile Electrophile (e.g., (Boc)₂O, Acyl Chloride) Electrophile->Step2

References

An In-depth Technical Guide to 2-Azabicyclo[3.1.0]hexane Hydrochloride: A Constrained Proline Analog for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-azabicyclo[3.1.0]hexane hydrochloride, a conformationally constrained proline analog. It is intended for researchers, scientists, and drug development professionals interested in leveraging this unique scaffold to design novel therapeutics with enhanced properties.

Introduction: The Significance of Conformational Constraint in Drug Discovery

The three-dimensional structure of a molecule is paramount to its biological activity. In peptidomimetics and small molecule drug design, controlling the conformational flexibility of a molecule can lead to significant improvements in potency, selectivity, and metabolic stability. Proline, a unique secondary amino acid, naturally imparts a rigid turn in peptide backbones.[1] However, its inherent flexibility, including cis-trans isomerization of the peptide bond and ring puckering, can be a liability in rational drug design.[1][2]

Constrained proline analogs, such as 2-azabicyclo[3.1.0]hexane, address this challenge by locking the molecule into a more defined three-dimensional space.[3][4] This bicyclic system, featuring a fused cyclopropane ring, significantly restricts the conformational freedom of the pyrrolidine ring, offering a powerful tool for medicinal chemists to fine-tune ligand-receptor interactions.[5][6] The hydrochloride salt form of this analog enhances its solubility and ease of handling in laboratory settings.[7]

Physicochemical and Structural Properties

This compound is a white to off-white solid with good solubility in water and polar organic solvents. Its rigid bicyclic structure is the defining feature that governs its utility in drug design.

PropertyValue/DescriptionSource
Molecular FormulaC5H10ClN[7]
Molecular Weight119.59 g/mol [7]
CAS Number841302-37-2[7]
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents[1]
Storage+4°C[7]

The fusion of the cyclopropane ring to the pyrrolidine core creates a "locked" conformation that mimics specific puckering states of proline, thereby reducing the entropic penalty upon binding to a biological target.[8] This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity.

Stereochemistry and Conformational Analysis

The 2-azabicyclo[3.1.0]hexane scaffold possesses multiple chiral centers, leading to the existence of various stereoisomers.[9][10] The specific stereochemistry of the substituents on the bicyclic ring system is critical for determining the molecule's biological activity. The rigid nature of the scaffold allows for the precise spatial orientation of pharmacophoric groups, enabling a more accurate probing of the target's binding pocket.

The conformational constraint of 2-azabicyclo[3.1.0]hexane derivatives has been studied using NMR spectroscopy and molecular modeling.[6][11] These studies have shown that the bicyclic system populates a flattened boat conformation, which can favor a poly-L-proline type II (PPII) secondary structure in oligopeptides.[6] The PPII helix is a crucial recognition motif in many biological processes, and the ability to stabilize this conformation is a significant advantage in the design of protein-protein interaction (PPI) inhibitors.

Synthesis of 2-Azabicyclo[3.1.0]hexane Scaffolds

The synthesis of 2-azabicyclo[3.1.0]hexane derivatives can be achieved through various synthetic routes, often involving intramolecular cyclopropanation or cycloaddition reactions.[12][13][14] A common strategy involves the diastereoselective cyclopropanation of a protected 2,5-dihydropyrrole.[14]

A key intermediate in many synthetic approaches is the Boc-protected form, which allows for further functionalization.[15] The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the cyclopropanation step, enabling the selective synthesis of either the exo or endo diastereomers.[14]

Below is a generalized workflow for the synthesis of a 2-azabicyclo[3.1.0]hexane derivative:

SynthesisWorkflow Start Protected 2,5-Dihydropyrrole Cyclopropanation Diastereoselective Cyclopropanation Start->Cyclopropanation e.g., Rh(II) catalyst, ethyl diazoacetate Intermediate Boc-Protected 2-Azabicyclo[3.1.0]hexane Cyclopropanation->Intermediate Deprotection Deprotection Intermediate->Deprotection e.g., HCl in Dioxane Functionalization Further Functionalization Intermediate->Functionalization Various Reagents Final_Product 2-Azabicyclo[3.1.0]hexane Hydrochloride Deprotection->Final_Product

Caption: Generalized synthetic workflow for 2-azabicyclo[3.1.0]hexane.

Applications in Medicinal Chemistry

The unique structural features of 2-azabicyclo[3.1.0]hexane have made it a valuable building block in the design of a wide range of biologically active molecules.[16][17] Its ability to act as a constrained proline mimetic has been exploited in the development of potent and selective inhibitors and antagonists for various targets.

Key Therapeutic Areas:

  • Diabetes: Derivatives of 2-azabicyclo[3.1.0]hexane have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[18] The constrained scaffold helps to properly orient the pharmacophoric groups for optimal binding to the enzyme's active site.

  • Neurological Disorders: This scaffold has been incorporated into antagonists of the neuronal nicotinic acetylcholine α4β2 receptor, with potential applications in the treatment of depression.[19][20][21] The rigidity of the bicyclic system contributes to the high affinity and selectivity of these compounds.

  • Oncology: Certain spirofused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated antiproliferative activity against various cancer cell lines.[17]

  • Infectious Diseases: The 6-amino-3-azabicyclo[3.1.0]hexane moiety is a key component of the potent gyrase inhibitor Trovafloxacin.[16]

The following diagram illustrates the relationship between the core scaffold and its therapeutic applications:

Applications cluster_apps Therapeutic Applications Core 2-Azabicyclo[3.1.0]hexane Scaffold Constraint Conformational Constraint Core->Constraint PPII PPII Helix Mimicry Core->PPII Properties Improved Potency, Selectivity, & Stability Constraint->Properties PPII->Properties Diabetes Diabetes (DPP-4) Properties->Diabetes Neuro Neurology (nAChR) Properties->Neuro Oncology Oncology Properties->Oncology Infectious Infectious Disease Properties->Infectious

Caption: Therapeutic applications stemming from the core scaffold's properties.

Experimental Protocols

General Procedure for Boc Protection of this compound

This protocol describes a typical procedure for the N-Boc protection of this compound, a common step to enable further synthetic modifications.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of H₂O and THF.

  • Cool the solution in an ice bath.

  • Simultaneously, add a 1 M aqueous solution of Na₂CO₃ (2.1 eq) and a solution of (Boc)₂O (1.1 eq) in THF dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.

General Procedure for Boc Deprotection to Yield the Hydrochloride Salt

This protocol outlines the removal of the Boc protecting group to generate the hydrochloride salt.

Materials:

  • tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected 2-azabicyclo[3.1.0]hexane derivative (1.0 eq) in DCM.

  • Add a 4 M solution of HCl in 1,4-dioxane (8.0 eq) dropwise to the stirred solution at room temperature.

  • Observe the evolution of CO₂ gas. Stir the reaction for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and concentrate again under reduced pressure. Repeat this step two more times to ensure the complete removal of excess HCl.

  • The resulting solid is the desired this compound, which can be used without further purification.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its conformationally constrained nature provides a distinct advantage over more flexible proline analogs, enabling the design of highly potent and selective ligands. The synthetic accessibility of this scaffold, coupled with its demonstrated utility in a range of therapeutic areas, ensures its continued importance in the development of next-generation therapeutics. As our understanding of the structural requirements for ligand-receptor interactions grows, the rational application of constrained scaffolds like 2-azabicyclo[3.1.0]hexane will be instrumental in advancing the field of medicinal chemistry.

References

The 2-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Novel Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-azabicyclo[3.1.0]hexane core, a conformationally constrained proline analog, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for a diverse range of biological targets. This guide provides a comprehensive analysis of the burgeoning research into novel 2-azabicyclo[3.1.0]hexane derivatives, moving beyond a simple catalog of activities to explore the causality behind experimental design, the intricacies of their mechanisms of action, and the structure-activity relationships that drive therapeutic potential. We will delve into their significant roles as anticancer, antiviral, and neurological agents, supported by detailed experimental protocols and data-driven insights for researchers and drug development professionals.

The Strategic Advantage of Conformational Constraint

The 2-azabicyclo[3.1.0]hexane framework is a fused heterocyclic system where a pyrrolidine ring is constrained by a cyclopropane ring. This inherent rigidity is not a limitation but a strategic advantage in drug design. Unlike flexible aliphatic chains, which can adopt numerous conformations and thus expend significant entropic energy upon binding to a target, this rigid scaffold pre-organizes its functional groups into a bioactive conformation. This often translates to a lower entropic penalty for binding, resulting in higher affinity and potency. This core structure is found in a variety of natural products and has been successfully incorporated into pharmaceuticals targeting a wide array of diseases.[1][2][3][4] This guide will explore the major therapeutic arenas where these derivatives are making a significant impact.

Anticancer Activity: Disrupting Tumor Cell Proliferation and Motility

A significant body of research has focused on spiro-fused 2-azabicyclo[3.1.0]hexane derivatives, particularly those linked to an oxindole moiety, as potent anticancer agents.[1][5][6] These compounds have demonstrated remarkable antiproliferative activity against a panel of human cancer cell lines, including leukemia (Jurkat, K562), cervical carcinoma (HeLa), and melanoma (Sk-mel-2).[1][2][5]

Mechanism of Action: A Multi-pronged Attack

The antitumor effect of these derivatives is not due to a single mechanism but rather a coordinated assault on cancer cell biology.

  • Cell Cycle Arrest: Flow cytometry analysis has consistently shown that active compounds induce a significant perturbation of the cell cycle.[1][5] Treated cells accumulate in the G0/G1 and SubG1 phases, indicating a halt in proliferation and the initiation of apoptosis.[1][6] This is a critical mechanistic insight; rather than non-specific cytotoxicity, these molecules engage with cellular machinery to trigger programmed cell death pathways.

  • Cytoskeletal Disruption: A key finding is the profound effect of these compounds on the actin cytoskeleton. Confocal microscopy reveals that treatment leads to the disappearance of stress fibers, with actin becoming diffusely distributed in the cytoplasm.[1][2][6] This disruption directly impairs cell motility and the formation of filopodia-like protrusions, which are essential for cancer cell invasion and metastasis.[2][3][5]

  • Induction of Apoptosis: The accumulation of cells in the SubG1 phase is a strong indicator of apoptosis. Further studies have shown that these derivatives can decrease the mitochondrial membrane potential in cancer cells.[3] This is a pivotal event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and eventual cell death.

cluster_0 Mechanism of Anticancer Action Compound 2-Azabicyclo[3.1.0]hexane Derivative CellCycle Cell Cycle Machinery Compound->CellCycle Perturbs Actin Actin Cytoskeleton Compound->Actin Targets Mitochondria Mitochondria Compound->Mitochondria Induces Stress Arrest G0/G1 & SubG1 Phase Arrest CellCycle->Arrest Disruption Stress Fiber Disruption Actin->Disruption MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Proliferation Decreased Proliferation Arrest->Proliferation Motility Reduced Cell Motility & Invasion Disruption->Motility Apoptosis Apoptosis Induction MMP_Loss->Apoptosis

Caption: Proposed mechanism of anticancer activity for 2-azabicyclo[3.1.0]hexane derivatives.

Quantitative Data: Antiproliferative Activity

The efficacy of these compounds is demonstrated by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCell LineIC₅₀ (72h)Reference
[3-Azabicyclo[3.1.0]hexane]-oxindoleJurkat (T-cell leukemia)2 - 12 µM[1]
[3-Azabicyclo[3.1.0]hexane]-oxindoleK-562 (Erythroleukemia)2 - 10 µM[1][5]
[3-Azabicyclo[3.1.0]hexane]-oxindoleHeLa (Cervical Carcinoma)2 - 10 µM[1][5]
3-Azaspiro[bicyclo[3.1.0]hexane-pyrimidines]Various4.2 - 24.1 µM[2]
Protocol: In Vitro Antiproliferative MTS Assay

This protocol outlines a standard method for assessing the cytotoxicity of novel compounds, a foundational experiment in anticancer drug discovery.[1][2]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, Jurkat) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Seed the cells into 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the 2-azabicyclo[3.1.0]hexane derivatives in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well. Incubate for 2-4 hours. The rationale here is that viable, metabolically active cells will reduce the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis. This self-validating system ensures that the observed effect is dose-dependent.

Neurological and Psychiatric Applications: Modulating Key CNS Receptors

The rigid scaffold of 2-azabicyclo[3.1.0]hexane is ideal for targeting the specific conformational requirements of central nervous system (CNS) receptors.

  • Antidepressant Potential (α4β2 Receptor Antagonists): Extensive chemical optimization has led to the development of SUVN-911, a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor.[7][8][9] This compound exhibits a high binding affinity (Ki of 1.5 nM), excellent selectivity over other receptors, and good oral bioavailability and brain penetration in rats.[8][9] Its marked antidepressant activity in preclinical models, such as the forced swim test, has positioned it as a clinical candidate for the treatment of depression.[8][9]

  • Dopamine D3 Receptor Modulators: Derivatives have been designed that show high affinity for the dopamine D3 receptor.[1][10] Given the localization of D3 receptors, these compounds hold therapeutic potential for treating substance abuse (alcohol, cocaine, nicotine), psychotic conditions, and dyskinetic disorders like Parkinson's disease.[10]

  • Other CNS Targets: Research has also explored derivatives as μ opioid receptor ligands for treating conditions like pruritus and as monoacylglycerol lipase (MAGL) inhibitors for neurodegenerative diseases.[11][12]

cluster_1 Neurological Targets of 2-Azabicyclo[3.1.0]hexane Derivatives Scaffold 2-Azabicyclo[3.1.0]hexane Scaffold nAChR α4β2 Nicotinic Receptor Antagonist SUVN-911 Scaffold->nAChR Targets D3R Dopamine D3 Receptor Modulator Scaffold->D3R Targets MOR μ Opioid Receptor Ligand Scaffold->MOR Targets MAGL Monoacylglycerol Lipase (MAGL) Inhibitor Scaffold->MAGL Targets Depression Depression nAChR->Depression Treats Addiction Substance Abuse Psychosis D3R->Addiction Treats Pruritus Pruritus MOR->Pruritus Treats Neurodegeneration Neurodegeneration MAGL->Neurodegeneration Treats

Caption: CNS targets and therapeutic potential of 2-azabicyclo[3.1.0]hexane derivatives.

Antiviral Activity: A Scaffold for Potent Enzyme Inhibition

The constrained nature of the 2-azabicyclo[3.1.0]hexane ring system has proven highly effective in the design of enzyme inhibitors, particularly in the antiviral field.

Influenza Neuraminidase Inhibitors

The catalytic mechanism of influenza neuraminidase involves the cleavage of sialic acid, which proceeds through a distorted, high-energy boat-like conformation of the sugar ring. The bicyclo[3.1.0]hexane scaffold was ingeniously proposed as a stable mimic of this transient state.[13][14] This design rationale proved successful, with synthesized derivatives demonstrating low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza neuraminidase subtypes.[13][14] This validates the scaffold's ability to effectively mimic the transition state of the natural substrate, a cornerstone of rational enzyme inhibitor design.

SARS-CoV-2 Main Protease (3CLpro) Inhibitors

The 2-azabicyclo[3.1.0]hexane scaffold is a key structural component of nirmatrelvir (a component of Paxlovid), a critical oral antiviral for the treatment of COVID-19. Nirmatrelvir is a peptidomimetic that inhibits the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[15] The gem-dimethyl cyclopropyl proline derivative, which contains the azabicyclo[3.1.0]hexane core, is a crucial element that fits into the P2 pocket of the enzyme, contributing to the drug's high potency.[15][16][17] Computational studies, including molecular docking and dynamic simulations, continue to explore new derivatives of this scaffold to develop next-generation inhibitors against SARS-CoV-2 and other coronaviruses.[16][17]

cluster_2 Antiviral Drug Design Workflow A Identify Viral Target (e.g., Neuraminidase, 3CLpro) B Rational Design: Scaffold Mimics Transition State / Binds Pocket A->B C Synthesize Novel 2-Azabicyclo[3.1.0]hexane Derivatives B->C D In Vitro Enzyme Inhibition Assays C->D E Cell-Based Antiviral Activity Assays D->E F Lead Optimization (SAR, ADME/Tox) E->F F->C Iterate G Preclinical Candidate F->G

Caption: General workflow for the development of antiviral agents using the scaffold.

Diverse Therapeutic Horizons

The versatility of the 2-azabicyclo[3.1.0]hexane scaffold extends to other important therapeutic areas:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: This scaffold is a component of Saxagliptin, a drug used to treat type 2 diabetes.[4][18] DPP-IV inhibitors work by preventing the breakdown of incretin hormones, which helps to lower blood glucose levels. The constrained ring system is key to its potent and selective inhibition of the DPP-IV enzyme.[19]

  • Histone Deacetylase (HDAC) Inhibitors: Novel derivatives have been developed as class I selective HDAC inhibitors for cancer therapy.[20] Compound CHR-3996, which incorporates this scaffold, shows good oral activity in human tumor xenograft models, highlighting its potential in oncology beyond direct cytotoxicity.[20]

Conclusion and Future Perspectives

The 2-azabicyclo[3.1.0]hexane scaffold is far more than just another heterocyclic motif; it is a powerful tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity provides a platform for designing highly potent and selective modulators of a wide range of biological targets. The successful translation of this scaffold into clinical candidates and approved drugs for indications as diverse as depression, viral infections, and diabetes underscores its privileged status.

Future research will likely focus on several key areas: expanding the scope of biological targets, leveraging computational chemistry to refine structure-activity relationships, and developing novel, more efficient stereoselective synthetic routes to access increasingly complex derivatives. The continued exploration of the 2-azabicyclo[3.1.0]hexane chemical space promises to yield the next generation of innovative therapeutics.

References

Part 1: The 2-Azabicyclo[3.1.0]hexane Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Azabicyclo[3.1.0]hexane Analogs for Drug Discovery Professionals

The 2-azabicyclo[3.1.0]hexane framework represents a class of conformationally constrained proline mimics that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure offers a unique advantage in drug design by locking key pharmacophoric elements in a specific spatial orientation. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The scaffold is a cornerstone of several approved drugs and clinical candidates, demonstrating its versatility across a wide range of therapeutic areas, including metabolic diseases, central nervous system (CNS) disorders, and infectious diseases.[1][2]

The inherent stability and synthetic tractability of the bicyclic system allow for systematic chemical exploration at multiple positions. This guide will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this remarkable scaffold, providing insights for researchers engaged in drug discovery.

G cluster_0 Synthetic Workflows start Precursors (e.g., Dihydropyrroles, Epoxides) route1 Route 1: Intramolecular Cyclopropanation (Dirhodium Catalysis) start->route1 Diazoacetate route2 Route 2: Spirocyclic Epoxide Rearrangement start->route2 route3 Route 3: Chiral Pool Synthesis (from Pyroglutamic Acid) start->route3 core 2-Azabicyclo[3.1.0]hexane Core route1->core route2->core route3->core diversification Functional Group Interconversion & Coupling core->diversification final Target Analogs diversification->final G Saxagliptin Saxagliptin BicyclicCore 2-Azabicyclo[3.1.0]hexane (Proline Mimic) Saxagliptin->BicyclicCore Nitrile C3-Nitrile Group (Warhead) Saxagliptin->Nitrile Adamantyl N2-Adamantyl Group (Lipophilic Anchor) Saxagliptin->Adamantyl DPPIV DPP-IV Active Site S1_pocket S1 Pocket S2_pocket S2 Pocket Ser630 Catalytic Ser630 BicyclicCore->S1_pocket fits into Nitrile->Ser630 forms covalent bond with Adamantyl->S2_pocket fits into

References

An In-depth Technical Guide to the Molecular Modeling of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained proline analogue of significant interest in medicinal chemistry.[1][2] Its rigid, bicyclic structure offers a unique three-dimensional profile that is valuable for designing potent and selective ligands for various biological targets. This technical guide provides a comprehensive, in-depth exploration of the molecular modeling workflows essential for characterizing 2-azabicyclo[3.1.0]hexane hydrochloride, a common salt form used in drug development.[3] Authored from the perspective of a senior application scientist, this whitepaper moves beyond simple protocols to explain the causal reasoning behind critical experimental choices. It offers researchers, computational chemists, and drug development professionals a robust framework for ligand preparation, conformational analysis, quantum mechanical calculations, and molecular docking of this important scaffold.

Chapter 1: The 2-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Structure

The 2-azabicyclo[3.1.0]hexane ring system is recognized as a privileged scaffold in modern drug discovery. Its fundamental structure consists of a five-membered pyrrolidine ring fused with a three-membered cyclopropane ring, creating a rigid framework that significantly limits conformational flexibility compared to its parent amino acid, proline.[4] This conformational constraint is a key strategic advantage in ligand design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

This scaffold is a key component in a variety of therapeutic agents. For instance, it forms the core of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[5] It is also found in compounds targeting dopamine D3 receptors and nicotinic acetylcholine α4β2 receptors, highlighting its versatility across different target classes.[6][7]

The hydrochloride salt is the most common form for this scaffold, enhancing its solubility and stability for pharmaceutical applications.[3][8] From a modeling perspective, the presence of the hydrochloride counter-ion necessitates careful consideration of protonation states and electrostatic interactions.

Chapter 2: The Modeler's Workflow: From Structure to Insight

Caption: A high-level overview of the molecular modeling workflow.

Chapter 3: Foundational Steps: Ligand Preparation

The quality of any modeling study is dictated by the quality of the initial input structures. For this compound, this involves more than just obtaining a 3D structure; it requires careful consideration of its chemical state.

Protonation State: The Role of the Hydrochloride

The secondary amine in the 2-azabicyclo[3.1.0]hexane ring is basic and will be protonated at physiological pH. The hydrochloride salt form (C₅H₉N·HCl) confirms this. In a modeling environment, this means the nitrogen atom should carry a formal +1 charge, and a chloride counter-ion (Cl⁻) should be included in the initial system to ensure charge neutrality.

Expert Insight: Neglecting the counter-ion in initial geometry optimization can lead to artificial expansion of the molecule due to uncompensated positive charge. While the counter-ion is often removed before docking, its presence during initial ligand minimization and conformational analysis in solvent is crucial for generating realistic low-energy structures.

Force Field Selection: A Critical Choice

A force field is a set of parameters and functions used to calculate the potential energy of a system.[9] The choice of force field is paramount, especially for a strained bicyclic system like 2-azabicyclo[3.1.0]hexane.[10]

Recommended Force Fields:

  • GAFF2 (General Amber Force Field): A robust and widely used force field for organic molecules. It provides good coverage for most organic functional groups.

  • OPLS4 (Optimized Potentials for Liquid Simulations): Known for its accuracy in reproducing experimental properties, particularly for condensed-phase simulations.

  • OpenFF (Open Force Field Initiative): A modern, continuously improving force field that uses a direct chemical perception approach to assign parameters, often leading to high accuracy for novel scaffolds.

Trustworthiness Check: Regardless of the chosen force field, it is prudent to perform a short, unconstrained molecular dynamics (MD) simulation (e.g., 10 nanoseconds) in a solvent box to ensure the stability of the bicyclic system. Any significant distortions of the ring structure could indicate poor parameterization. Recent studies have benchmarked modern force fields for their ability to accurately model cyclic and macrocyclic compounds.[11][12]

Chapter 4: Experimental Protocol: Conformational Analysis

The bicyclic nature of 2-azabicyclo[3.1.0]hexane restricts its overall flexibility, but the five-membered ring can still adopt several low-energy puckered conformations.[13][14] A thorough conformational analysis is essential to identify the bioactive conformation.

G Start Start: Prepared 3D Structure (Protonated, with Cl-) MM_Search Molecular Mechanics Search (e.g., Monte Carlo) Start->MM_Search Clustering Energy Clustering (Group similar conformers) MM_Search->Clustering QM_Opt QM Geometry Optimization (DFT, e.g., B3LYP-D3/6-31G*) Clustering->QM_Opt Final_Energies Final Single-Point Energy (Higher level of theory) QM_Opt->Final_Energies Output Output: Low-Energy Conformer Ensemble Final_Energies->Output

Caption: Workflow for a robust conformational analysis protocol.

Step-by-Step Protocol:
  • Initial Structure: Begin with the prepared 3D structure of protonated 2-azabicyclo[3.1.0]hexane with its chloride counter-ion.

  • Molecular Mechanics (MM) Search:

    • Employ a mixed torsional/low-mode search algorithm. This combines systematic rotation of acyclic bonds with random kicks along low-frequency vibrational modes, which is highly effective for exploring ring pucker.

    • Rationale: A simple systematic search is inefficient for ring systems. The low-mode search effectively explores the conformational space of the five-membered ring.

    • Generate approximately 10,000-20,000 conformers.

  • Energy Minimization and Clustering:

    • Minimize all generated conformers using the selected force field (e.g., OPLS4).

    • Cluster the minimized conformers based on RMSD (Root Mean Square Deviation) with a cutoff of 0.5 Å. This groups redundant structures.

  • Quantum Mechanical (QM) Refinement:

    • Take the lowest-energy unique conformers from the clustering step (typically those within 5-7 kcal/mol of the global minimum) for QM optimization.

    • Use Density Functional Theory (DFT) with a functional that accounts for dispersion, such as B3LYP-D3, and a modest basis set like 6-31G*.

    • Rationale: MM force fields can be inaccurate for strained systems. QM provides a more fundamental and accurate calculation of geometry and relative energies.

  • Final Energy Calculation:

    • Perform a final single-point energy calculation on the QM-optimized geometries using a larger basis set (e.g., 6-311+G**) for more accurate energy ranking.

Data Presentation: Conformer Energies
Conformer IDMM Relative Energy (kcal/mol)QM Relative Energy (kcal/mol)Population (%)
Conf-010.000.0075.8
Conf-020.851.1215.1
Conf-031.212.549.1

Note: Data is illustrative. Population is calculated based on the Boltzmann distribution at 298.15 K using QM energies.

Chapter 5: Application Case Study: Molecular Docking

To illustrate the practical application of the prepared model, we will consider a hypothetical docking scenario where a derivative, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, is docked into the active site of Dipeptidyl Peptidase-4 (DPP-4), a common target for this scaffold.[5]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation Receptor_DL Download PDB Structure Prot_Prep Protein Preparation Wizard (Add H, Assign charges, Minimize) Receptor_DL->Prot_Prep Grid_Gen Receptor Grid Generation (Define binding site) Prot_Prep->Grid_Gen Docking Molecular Docking (e.g., Glide SP/XP) Grid_Gen->Docking Ligand_Conf Low-Energy Conformers (From Chapter 4) Ligand_Conf->Docking Analysis Pose Analysis & Scoring (Binding mode, Score, Interactions) Docking->Analysis Output Output: Validated Binding Hypothesis Analysis->Output

Caption: A standard workflow for receptor-ligand docking.

Step-by-Step Docking Protocol:
  • Receptor Preparation:

    • Obtain a high-resolution crystal structure of DPP-4 (e.g., PDB ID: 1X70).

    • Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard) to:

      • Add hydrogen atoms.

      • Assign correct bond orders.

      • Optimize the hydrogen-bonding network.

      • Perform a restrained minimization of the protein structure to relieve any steric clashes.

    • Trustworthiness Check: This restrained minimization is crucial. It uses the force field to relax the structure without deviating significantly from the experimentally determined coordinates.

  • Grid Generation:

    • Define the active site for docking by creating a grid box centered on the co-crystallized ligand or key catalytic residues.

  • Ligand Docking:

    • Use the pre-generated low-energy conformer ensemble of the ligand as input.

    • Expert Insight: Providing multiple, high-quality conformers to the docking algorithm increases the probability of finding the correct binding pose, as the algorithm does not have to expend as much computational effort on ligand sampling.

    • Perform the docking using a standard precision (SP) followed by an extra precision (XP) protocol for the top-scoring poses.

  • Pose Analysis:

    • Visually inspect the top-scoring poses. The correct pose should exhibit chemically sensible interactions with the active site residues (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

    • Compare the docking score and interactions with those of known DPP-4 inhibitors to validate the binding hypothesis.

Conclusion

The molecular modeling of this compound is a multi-faceted process that demands careful attention to detail, from initial structure preparation to the selection of appropriate computational methods. By following the structured, self-validating workflows outlined in this guide, researchers can build high-confidence models of this privileged scaffold. These models serve as powerful tools to rationalize structure-activity relationships, guide the design of new analogues, and ultimately accelerate the discovery of novel therapeutics. The principles of careful force field selection, robust conformational analysis, and QM refinement are universally applicable and form the bedrock of insightful and predictive computational chemistry.

References

Methodological & Application

Application Notes and Protocols for the N-Functionalization of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Azabicyclo[3.1.0]hexane Scaffold

The 2-azabicyclo[3.1.0]hexane framework is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it a valuable scaffold for designing potent and selective ligands for various biological targets. This structural motif is present in a number of drug candidates and approved therapeutics, including inhibitors of dipeptidyl peptidase-4 (DPP-4) like Saxagliptin, which is used in the treatment of type-2 diabetes.[1][2] The functionalization of the nitrogen atom (N-functionalization) of the 2-azabicyclo[3.1.0]hexane core is a critical step in the synthesis of these complex molecules, enabling the introduction of diverse pharmacophoric elements that modulate biological activity, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides detailed protocols and expert insights into the common N-functionalization strategies for 2-azabicyclo[3.1.0]hexane hydrochloride, a commercially available starting material. The hydrochloride salt form necessitates careful consideration of reaction conditions, typically requiring the in-situ generation of the free secondary amine for successful derivatization.

General Considerations for Handling this compound

2-Azabicyclo[3.1.0]hexane is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated secondary amine is unreactive towards electrophiles. Therefore, a crucial first step in any N-functionalization protocol is the liberation of the free amine. This is generally achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), tertiary amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)), or strong bases like alkali metal hydroxides in biphasic systems.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in many pharmaceutical agents. This protocol details a general procedure for the acylation of this compound with an acyl chloride.

Rationale and Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free secondary amine, generated in situ by the addition of a base, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion and a proton (quenched by the base) yields the N-acylated product. The use of a non-nucleophilic organic base like triethylamine or DIPEA is common to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

G cluster_0 N-Acylation Workflow Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Base_Addition Add Base (e.g., TEA, DIPEA) in an aprotic solvent (e.g., DCM, THF) Start->Base_Addition 1. Free_Amine Free Secondary Amine Base_Addition->Free_Amine In situ generation Acyl_Chloride_Addition Add Acyl Chloride (R-COCl) Reaction Nucleophilic Acyl Substitution Acyl_Chloride_Addition->Reaction 2. Workup Aqueous Workup & Extraction Reaction->Workup 3. Purification Purification (e.g., Chromatography) Workup->Purification 4. Product N-Acyl-2-azabicyclo[3.1.0]hexane Purification->Product 5.

Caption: General workflow for the N-acylation of this compound.

Detailed Step-by-Step Protocol
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the hydrochloride salt in a suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)) at a concentration of 0.1-0.5 M. Add a suitable base, such as triethylamine (2.2 eq) or diisopropylethylamine (2.2 eq). The excess base is used to both neutralize the hydrochloride salt and scavenge the HCl produced during the reaction. Stir the mixture at room temperature for 15-30 minutes.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated 2-azabicyclo[3.1.0]hexane.

Summary Table for N-Acylation
ParameterRecommended ConditionsRationale/Notes
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are unreactive towards the reagents.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes the HCl salt and scavenges generated HCl.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Stoichiometry Amine (1.0 eq), Acyl Chloride (1.1 eq), Base (2.2 eq)A slight excess of the acylating agent ensures complete conversion.
Reaction Time 2-16 hoursVaries depending on the reactivity of the acyl chloride.

Protocol 2: N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy to modulate lipophilicity and metabolic stability. This protocol outlines a general method using an alkyl halide.

Rationale and Mechanistic Insights

Similar to N-acylation, N-alkylation proceeds via a nucleophilic substitution (Sₙ2) reaction. The free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the starting hydrochloride salt and the hydrogen halide formed during the reaction. The choice of base and solvent can significantly influence the reaction rate and yield. For less reactive alkyl halides, a stronger base and a higher boiling point solvent might be necessary.

G cluster_1 N-Alkylation Workflow Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Base_Addition Add Base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., ACN, DMF) Start->Base_Addition 1. Free_Amine Free Secondary Amine Base_Addition->Free_Amine In situ generation Alkyl_Halide_Addition Add Alkyl Halide (R-X) Reaction Nucleophilic Substitution (Sₙ2) Alkyl_Halide_Addition->Reaction 2. Workup Filtration and Solvent Evaporation Reaction->Workup 3. Purification Purification (e.g., Chromatography) Workup->Purification 4. Product N-Alkyl-2-azabicyclo[3.1.0]hexane Purification->Product 5.

Caption: General workflow for the N-alkylation of this compound.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Alkylating Agent Addition: Add a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF). Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2-1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. The reaction can be carried out in a sealed vial if heating is required.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-alkylated product.

Summary Table for N-Alkylation
ParameterRecommended ConditionsRationale/Notes
Solvent Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Polar aprotic solvents facilitate Sₙ2 reactions.
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Solid bases that are easily removed by filtration.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.
Stoichiometry Amine (1.0 eq), Alkyl Halide (1.2-1.5 eq), Base (2.0-2.5 eq)Excess alkyl halide and base drive the reaction to completion.
Reaction Time 4-24 hoursDependent on substrate reactivity and temperature.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for N-alkylation that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Rationale and Mechanistic Insights

This two-step, one-pot process is highly versatile for creating complex N-alkyl substituents. The initial condensation between the secondary amine and the carbonyl compound forms a hemiaminal, which then dehydrates to an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to selectively reduce the iminium ion as it is formed. STAB is often preferred as it is less toxic and effective under mildly acidic conditions which favor iminium ion formation.[6]

G cluster_2 Reductive Amination Workflow Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Base_Addition Add Base (e.g., TEA) Start->Base_Addition 1. Free_Amine Free Secondary Amine Base_Addition->Free_Amine Carbonyl_Addition Add Aldehyde or Ketone Free_Amine->Carbonyl_Addition 2. Iminium_Formation Iminium Ion Formation Carbonyl_Addition->Iminium_Formation Reduction Add Reducing Agent (e.g., STAB) Iminium_Formation->Reduction 3. Product_Formation In situ Reduction Reduction->Product_Formation Workup Aqueous Workup & Extraction Product_Formation->Workup 4. Purification Purification Workup->Purification 5. Product N-Alkyl-2-azabicyclo[3.1.0]hexane Purification->Product

Caption: General workflow for the reductive amination of this compound.

Detailed Step-by-Step Protocol
  • Preparation: To a flask containing this compound (1.0 eq), add a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Liberation and Carbonyl Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt. Then, add the aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Summary Table for Reductive Amination
ParameterRecommended ConditionsRationale/Notes
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Chlorinated solvents are commonly used and effective.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions.
Temperature Room TemperatureGenerally sufficient for most substrates.
Stoichiometry Amine (1.0 eq), Carbonyl (1.0-1.2 eq), STAB (1.5 eq)A slight excess of the carbonyl and reducing agent is typical.
Reaction Time 2-24 hoursHighly dependent on the steric and electronic nature of the carbonyl compound.

Protocol 4: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[7][8] This reaction is exceptionally useful for synthesizing N-aryl 2-azabicyclo[3.1.0]hexane derivatives, which are important substructures in many biologically active molecules.

Rationale and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination generally involves: 1) oxidative addition of the aryl halide to a Pd(0) complex, 2) coordination of the amine to the resulting Pd(II) complex, 3) deprotonation of the coordinated amine by a base to form a palladium amide complex, and 4) reductive elimination to form the N-aryl amine product and regenerate the Pd(0) catalyst.[7] The choice of palladium precursor, ligand, and base is crucial for a successful transformation and depends on the specific substrates. Sterically hindered phosphine ligands are commonly employed to facilitate the reductive elimination step.[7]

G cluster_3 Buchwald-Hartwig N-Arylation Workflow Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Reaction_Setup Combine Reagents in an Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Start->Reaction_Setup Reagents Aryl Halide (Ar-X) Pd Catalyst & Ligand Base (e.g., NaOtBu) Reagents->Reaction_Setup Heating Heat under Inert Atmosphere (N₂ or Ar) Reaction_Setup->Heating 1. Workup Cool, Filter, and Concentrate Heating->Workup 2. Purification Purification (e.g., Chromatography) Workup->Purification 3. Product N-Aryl-2-azabicyclo[3.1.0]hexane Purification->Product 4.

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS)).[9]

  • Reagent Addition: Add the this compound (1.2-1.5 eq) and the aryl halide (1.0 eq).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction times can vary from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Summary Table for N-Arylation
ParameterRecommended ConditionsRationale/Notes
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with a phosphine ligandThe choice of ligand is critical for reaction efficiency.
Ligand XPhos, SPhos, BINAPSterically demanding ligands often give better results.
Base Sodium tert-butoxide (NaOtBu), LHMDS, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THF (anhydrous, degassed)Anhydrous and oxygen-free conditions are essential.
Temperature 80-110 °CHeating is typically required to drive the catalytic cycle.
Reaction Time 2-24 hoursDepends on the reactivity of the aryl halide and the catalyst system.

Conclusion

The N-functionalization of this compound is a versatile and powerful approach for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery. The protocols outlined in this guide for N-acylation, N-alkylation, reductive amination, and N-arylation provide a solid foundation for researchers to explore the chemical space around this important scaffold. Successful implementation of these methods requires careful consideration of the reaction conditions, particularly the choice of base to liberate the free amine from its hydrochloride salt. By understanding the underlying principles and following these detailed protocols, scientists can efficiently generate libraries of N-functionalized 2-azabicyclo[3.1.0]hexane derivatives for biological evaluation.

References

The Strategic Incorporation of 2-Azabicyclo[3.1.0]hexane Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Conformational Constraint in Drug Design

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of conformationally constrained scaffolds that mimic the bioactive conformation of endogenous ligands or introduce desirable structural rigidity. Among these, the 2-azabicyclo[3.1.0]hexane core, particularly in its hydrochloride salt form for improved solubility and handling, has emerged as a privileged structural motif. Its rigid, three-dimensional architecture offers a significant advantage over more flexible acyclic or monocyclic structures, allowing for precise orientation of substituents and a reduction in the entropic penalty upon binding to a biological target.

This guide provides an in-depth exploration of the utility of 2-azabicyclo[3.1.0]hexane hydrochloride in medicinal chemistry. We will delve into the rationale behind its use as a constrained proline bioisostere, its impact on peptide and small molecule conformation, and provide detailed protocols for its synthesis and incorporation into lead compounds.

The Rationale for Rigidity: 2-Azabicyclo[3.1.0]hexane as a Proline Mimetic

The amino acid proline plays a critical role in the structure and function of peptides and proteins, often inducing turns in the peptide backbone. The pyrrolidine ring of proline exists in a dynamic equilibrium between two puckered conformations, "endo" and "exo." By incorporating a cyclopropane ring fused to the pyrrolidine scaffold, the 2-azabicyclo[3.1.0]hexane system effectively "locks" the ring into a specific pucker, thereby pre-organizing the molecule into a conformation that may be more favorable for binding to a target receptor or enzyme.[1] This conformational restriction can lead to a significant increase in binding affinity and selectivity.

The use of this scaffold as a proline mimetic is particularly valuable in the design of peptidomimetics, small molecules that mimic the structure and function of peptides. Peptidomimetics are often developed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability. The rigid 2-azabicyclo[3.1.0]hexane core can impart greater resistance to proteolytic degradation compared to the natural proline residue.[2]

Conformational Insights

NMR studies and molecular modeling of peptides containing 3-azabicyclo[3.1.0]hexane-based amino acids have shown that they tend to adopt a flattened boat conformation.[3] This constrained conformation can favor a poly-L-proline type II (PPII) helical structure, which is a key recognition motif in many biological processes.[3] The precise dihedral angles imposed by the bicyclic system provide a powerful tool for medicinal chemists to fine-tune the three-dimensional structure of a molecule for optimal target engagement.[3]

Applications in Drug Discovery and Development

The unique structural features of the 2-azabicyclo[3.1.0]hexane scaffold have been exploited in the development of a range of therapeutic agents targeting diverse biological pathways.

Nicotinic Acetylcholine Receptor (nAChR) Antagonists for Depression

A notable example of the successful application of this scaffold is in the discovery of SUVN-911, a potent and selective α4β2 neuronal nicotinic acetylcholine receptor antagonist developed for the treatment of depression.[4] A series of chemical optimizations led to the identification of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride as a clinical candidate.[4] The rigid bicyclic core was crucial for achieving high affinity (Ki of 1.5 nM) and selectivity against other nAChR subtypes, thereby minimizing off-target effects.[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide moiety is a key intermediate in the synthesis of saxagliptin, a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. The constrained nature of the bicyclic system contributes to the high affinity and selectivity of saxagliptin for the DPP-4 enzyme.

Nuclear Factor-κB Inducing Kinase (NIK) Inhibitors

The 2-azabicyclo[3.1.0]hexane scaffold has also been incorporated into inhibitors of NIK, a key signaling molecule in the non-canonical NF-κB pathway, which is implicated in various inflammatory and autoimmune diseases. The rigid structure of the scaffold aids in the precise positioning of functional groups to interact with the active site of the kinase.

Physicochemical and Safety Data

Proper handling and storage of chemical reagents are paramount for laboratory safety and experimental reproducibility. The hydrochloride salt of 2-azabicyclo[3.1.0]hexane is typically a solid with improved stability and solubility in polar solvents compared to the free base.

PropertyValueSource
Molecular Formula C₅H₁₀ClN[5]
Molecular Weight 119.59 g/mol [6]
Appearance Solid[5]
Storage Store at 2-8°C in a tightly sealed container in a dry, well-ventilated area.[7]
Safety and Handling Precautions

This compound and its derivatives are classified as harmful if swallowed and can cause skin and serious eye irritation.[5][7] It is essential to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

  • Spills: In case of a spill, wear appropriate PPE, ensure adequate ventilation, and prevent the material from entering drains. Absorb the spill with an inert material and place it in a suitable container for disposal.[10]

Experimental Protocols

The following protocols are representative examples of the synthesis and functionalization of the 2-azabicyclo[3.1.0]hexane scaffold. Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any chemical synthesis.

Protocol 1: Synthesis of N-Boc-2-azabicyclo[3.1.0]hexane

This protocol describes a common method for the protection of the secondary amine of 2-azabicyclo[3.1.0]hexane, a crucial step for subsequent functionalization.

Workflow Diagram:

cluster_0 Protocol 1: N-Boc Protection reagents 2-Azabicyclo[3.1.0]hexane HCl Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) Dichloromethane (DCM) reaction Reaction: Stir at room temperature reagents->reaction 1. Dissolve & Cool workup Work-up: Aqueous wash Extraction with DCM reaction->workup 2. Quench & Separate purification Purification: Silica gel chromatography workup->purification 3. Dry & Concentrate product N-Boc-2-azabicyclo[3.1.0]hexane purification->product 4. Isolate

Caption: Workflow for the N-Boc protection of 2-azabicyclo[3.1.0]hexane.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-azabicyclo[3.1.0]hexane.

Protocol 2: N-Alkylation of 2-Azabicyclo[3.1.0]hexane

This protocol outlines a general procedure for the N-alkylation of the 2-azabicyclo[3.1.0]hexane core, a common step in building more complex molecules.

Reaction Scheme Diagram:

2-Azabicyclo[3.1.0]hexane_HCl 2-Azabicyclo[3.1.0]hexane HCl Product N-Alkyl-2-azabicyclo[3.1.0]hexane 2-Azabicyclo[3.1.0]hexane_HCl->Product 1. Deprotonation 2. Nucleophilic Attack Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) RX R-X (Alkyl halide)

Caption: General scheme for the N-alkylation of 2-azabicyclo[3.1.0]hexane.

Materials:

  • This compound

  • An appropriate alkyl halide (R-X)

  • A suitable base (e.g., potassium carbonate, cesium carbonate)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq) in DMF, add the alkyl halide (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization to yield the desired N-alkylated product.

Conclusion: A Scaffold for Future Discoveries

The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent conformational rigidity, ability to act as a proline bioisostere, and proven success in a variety of drug discovery programs underscore its value. By providing a stable and predictable three-dimensional framework, it allows for the rational design of potent and selective ligands. The synthetic protocols outlined herein provide a starting point for researchers to explore the potential of this versatile building block in their own drug discovery efforts. As our understanding of the structural requirements for target engagement continues to evolve, the strategic use of conformationally constrained scaffolds like 2-azabicyclo[3.1.0]hexane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

The Strategic Advantage of Rigidity: 2-Azabicyclo[3.1.0]hexane Hydrochloride as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Flat, aromatic-rich molecules have historically dominated medicinal chemistry, but their limitations, such as metabolic instability and off-target effects, have become increasingly apparent. This has spurred a shift towards embracing three-dimensional (3D) molecular architectures. Bicyclic scaffolds, in particular, have emerged as powerful tools for medicinal chemists to rigidly constrain molecular conformations, thereby improving binding affinity and metabolic stability. Among these, the 2-azabicyclo[3.1.0]hexane motif, a conformationally restricted analog of pyrrolidine, has garnered significant attention as a valuable building block for creating innovative therapeutics. This document provides a comprehensive guide to the application of 2-azabicyclo[3.1.0]hexane hydrochloride, offering insights into its strategic value and detailed protocols for its utilization in synthetic chemistry.

The 2-azabicyclo[3.1.0]hexane framework is a fused ring system where a cyclopropane ring is fused to a pyrrolidine ring. This seemingly simple modification has profound implications for the molecule's properties. The rigid cyclopropane ring locks the five-membered pyrrolidine ring into a defined conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization of the molecule can lead to a significant increase in binding affinity. Furthermore, the introduction of sp³-rich centers can improve physicochemical properties such as solubility and metabolic stability by blocking sites of metabolism. The hydrochloride salt form of 2-azabicyclo[3.1.0]hexane is a convenient and stable starting material for a variety of chemical transformations.

Application Notes: The Value Proposition of 2-Azabicyclo[3.1.0]hexane

The incorporation of the 2-azabicyclo[3.1.0]hexane scaffold into drug candidates can offer several distinct advantages, as evidenced by its presence in a number of clinical and preclinical compounds.

Enhanced Potency and Selectivity through Conformational Constraint

The rigid nature of the 2-azabicyclo[3.1.0]hexane system helps to position substituents in a precise orientation for optimal interaction with a biological target. This can lead to a significant enhancement in potency compared to more flexible analogs. A notable example is the development of SUVN-911, a potent and selective α4β2 neuronal nicotinic acetylcholine receptor (nAChR) antagonist, which entered clinical trials for the treatment of depression.[1] The 2-azabicyclo[3.1.0]hexane core was a key element in achieving high affinity (Ki of 1.5 nM) and selectivity against other nAChR subtypes.[1]

Improved Metabolic Stability

The bicyclic nature of the scaffold can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the metabolic stability and half-life of a drug molecule. Saturated bicyclic amines are known to be less prone to metabolism compared to their monocyclic counterparts. This improved metabolic profile can lead to better oral bioavailability and a more favorable dosing regimen.

Modulation of Physicochemical Properties

The introduction of the 2-azabicyclo[3.1.0]hexane moiety can favorably modulate key physicochemical properties such as lipophilicity (LogP) and aqueous solubility (LogS). The 3D structure can disrupt planarity and reduce lipophilicity compared to aromatic systems, which can be beneficial for improving drug-like properties and reducing off-target toxicity.

A Versatile Scaffold for Diverse Targets

The utility of the 2-azabicyclo[3.1.0]hexane scaffold is not limited to a single target class. It has been successfully employed in the design of inhibitors for a range of biological targets, including:

  • Nuclear Factor-κB Inducing Kinase (NIK) Inhibitors: The 2-azabicyclo[3.1.0]hexanone core has been a key component in the development of potent NIK inhibitors for the treatment of autoimmune diseases.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Derivatives of 2-azabicyclo[3.1.0]hexane have been investigated as DPP-4 inhibitors for the treatment of type 2 diabetes.

  • Opioid Receptor Ligands: The scaffold has been utilized to develop novel μ-opioid receptor ligands with potential applications in pain management.[2]

  • Dopamine D3 Receptor Antagonists: 1,2,4-Triazolyl azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists with potential in treating substance addiction.[3]

The following workflow illustrates the general process of incorporating the 2-azabicyclo[3.1.0]hexane building block into a drug discovery program.

Caption: Drug discovery workflow utilizing the 2-azabicyclo[3.1.0]hexane scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and key transformations of this compound.

Protocol 1: Scalable Synthesis of this compound

This protocol is adapted from methodologies developed for related azabicyclic systems and is designed for scalability.[4] The key step is the cyclopropanation of a protected 2,5-dihydropyrrole derivative.

Step 1: N-Boc Protection of 2,5-Dihydropyrrole

  • To a solution of 2,5-dihydropyrrole (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2,5-dihydropyrrole, which can be used in the next step without further purification.

Step 2: Dirhodium(II)-Catalyzed Cyclopropanation

  • To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in DCM (0.2 M), add dirhodium(II) acetate dimer (0.005 mol%).[5]

  • Heat the mixture to 40 °C.

  • Add a solution of ethyl diazoacetate (EDA, 1.2 eq) in DCM dropwise over 4 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, stir the reaction at 40 °C for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected 2-azabicyclo[3.1.0]hexane-6-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the purified product from Step 2 in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting carboxylic acid is then decarboxylated by heating in a suitable high-boiling solvent such as diphenyl ether at 200-220 °C until gas evolution ceases.

Step 4: Boc-Deprotection to Yield the Hydrochloride Salt

  • Dissolve the crude product from Step 3 in a minimal amount of 1,4-dioxane.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.[6]

  • Stir the reaction mixture at room temperature for 4 hours.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Protocol 2: N-Boc Protection of this compound

This protocol is a standard procedure for protecting the secondary amine, which is often a prerequisite for subsequent functionalization.[6]

  • Suspend this compound (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).[6]

  • Add sodium carbonate (2.2 eq) to the suspension.[6]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise at room temperature.[6]

  • Stir the reaction mixture vigorously for 12 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
2-Azabicyclo[3.1.0]hexane HCl119.591.0(user defined)
Di-tert-butyl dicarbonate218.251.1(calculated)
Sodium Carbonate105.992.2(calculated)
Protocol 3: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of the deprotected amine with an aldehyde or ketone.

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.3 M).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: N-Acylation

This protocol details the formation of an amide bond with an acyl chloride or a carboxylic acid.

Method A: Using an Acyl Chloride

  • Dissolve this compound (1.0 eq) in DCM (0.4 M).

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Method B: Using a Carboxylic Acid (Peptide Coupling)

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF (0.3 M).

  • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) and DIPEA (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caption: Overview of key synthetic transformations of 2-azabicyclo[3.1.0]hexane HCl.

Protocol 5: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol provides a general method for the C-C bond formation to introduce aryl or heteroaryl substituents, adapted from procedures for related azabicyclic systems.[7] This requires prior synthesis of a halogenated (e.g., bromo- or iodo-substituted) 2-azabicyclo[3.1.0]hexane derivative.

  • To a microwave vial, add the N-Boc-protected halogenated 2-azabicyclo[3.1.0]hexane (1.0 eq), the desired boronic acid or boronic ester (1.5 eq), palladium(II) acetate (0.05 eq), SPhos (0.10 eq), and potassium phosphate tribasic (3.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane and water (10:1 mixture, 0.1 M).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block that offers medicinal chemists a strategic tool to introduce conformational rigidity and 3D complexity into their molecules. Its application can lead to significant improvements in potency, selectivity, and metabolic stability, ultimately increasing the probability of success in drug discovery programs. The protocols outlined in this guide provide a practical framework for the synthesis and manipulation of this valuable scaffold, empowering researchers to explore its full potential in the design of next-generation therapeutics. As the demand for novel and differentiated drug candidates continues to grow, the strategic use of constrained bicyclic amines like 2-azabicyclo[3.1.0]hexane will undoubtedly play an increasingly important role in shaping the future of medicine.

References

Application of 2-Azabicyclo[3.1.0]hexane Scaffold in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Bicyclic Scaffolds

In the landscape of modern drug discovery and peptide science, the precise control of molecular conformation is paramount to achieving desired biological activity and enhancing pharmacokinetic profiles. Peptides, while offering high potency and selectivity, are often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The introduction of conformational constraints is a proven strategy to overcome these limitations. The 2-Azabicyclo[3.1.0]hexane scaffold has emerged as a powerful tool in this endeavor, serving as a rigid proline mimic that can enforce specific secondary structures, most notably the poly-proline type II (PPII) helix.

This technical guide provides a comprehensive overview of the application of the 2-Azabicyclo[3.1.0]hexane scaffold in peptide design. We will delve into the synthetic strategies for preparing these constrained amino acid analogues, detail their incorporation into peptide sequences, and explore the profound impact of this modification on peptide structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical scaffold to engineer next-generation peptidomimetics.

The 2-Azabicyclo[3.1.0]hexane Scaffold: A Superior Proline Surrogate

The 2-Azabicyclo[3.1.0]hexane core is a bicyclic system where a pyrrolidine ring is fused with a cyclopropane ring. This fusion imparts significant rigidity, locking the dihedral angles of the amino acid backbone and influencing the overall peptide conformation. Its primary application lies in its use as a proline surrogate, where the bicyclic structure offers a more defined conformational preference compared to the native amino acid.

The key advantage of the 2-Azabicyclo[3.1.0]hexane system is its ability to pre-organize a peptide backbone into a poly-l-proline type II (PPII) conformation. The PPII helix is a left-handed helix that plays a crucial role in a multitude of protein-protein interactions and cellular signaling pathways. By incorporating this scaffold, researchers can design peptides that mimic these natural recognition motifs with enhanced stability and affinity.

Below is a diagram illustrating the structure of the 2-Azabicyclo[3.1.0]hexane scaffold.

Caption: Structure of the 2-Azabicyclo[3.1.0]hexane core.

Synthesis of 2-Azabicyclo[3.1.0]hexane Amino Acid Monomers

The synthesis of 2-Azabicyclo[3.1.0]hexane-based amino acids can be achieved through various synthetic routes. A common strategy involves the rearrangement of a spirocyclic epoxide or the cyclopropanation of a pyrroline derivative. Below is a representative protocol for the synthesis of a protected 2-Azabicyclo[3.1.0]hexane carboxylic acid, a key building block for peptide synthesis.

Protocol 1: Synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

This protocol is adapted from a scalable synthesis route, emphasizing stereocontrol.

Step 1: Cyclopropanation

  • To a solution of the appropriate N-Boc-protected pyrroline precursor in a suitable solvent (e.g., dichloromethane), add a cyclopropanating agent. The choice of reagent can influence the stereoselectivity of the reaction.

  • The reaction is typically carried out at low temperatures and monitored by TLC or LC-MS for completion.

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Oxidative Cleavage and Protection

  • The resulting bicyclic intermediate is then subjected to oxidative cleavage to generate the carboxylic acid functionality.

  • The newly formed carboxylic acid can be protected, if necessary, for subsequent steps.

  • The final product, a protected 2-Azabicyclo[3.1.0]hexane amino acid, is purified and characterized by NMR and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The protected 2-Azabicyclo[3.1.0]hexane amino acid can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The rigid nature of the scaffold does not typically pose significant challenges to the coupling reactions.

Protocol 2: SPPS Incorporation of a 2-Azabicyclo[3.1.0]hexane Amino Acid

Materials:

  • Fmoc-protected 2-Azabicyclo[3.1.0]hexane amino acid

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected standard amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Workflow:

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (Standard or Bicyclic) Wash1->Coupling Wash2 Washing Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Incorporation of 2-Azabicyclo[3.1.0]hexane Amino Acid:

    • Dissolve the Fmoc-protected 2-Azabicyclo[3.1.0]hexane amino acid, coupling reagent, and base in DMF.

    • Add the solution to the deprotected resin and agitate for the recommended time.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Chain Elongation: Continue coupling subsequent amino acids according to the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS and other analytical techniques.

Structural and Functional Consequences of Incorporation

The incorporation of a 2-Azabicyclo[3.1.0]hexane scaffold has profound effects on the structural and functional properties of a peptide.

Conformational Rigidity and Pre-organization

As previously mentioned, the primary structural consequence is the induction of a rigid, well-defined conformation, often a PPII helix. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, potentially increasing binding affinity. NMR studies on oligomers containing 3-azabicyclo[3.1.0]hexane systems have shown a populated PPII conformation in both chloroform and aqueous solutions.

Enhanced Biological Activity

The ability to mimic bioactive conformations can translate to enhanced biological activity. For example, conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been successfully used to develop potent dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. The rigid scaffold helps to properly orient the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Increased Proteolytic Stability

The unnatural, bicyclic structure of the scaffold can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and improving its in vivo half-life.

Applications in Drug Discovery and Chemical Biology

The unique properties of the 2-Azabicyclo[3.1.0]hexane scaffold make it a valuable tool in various areas of research and development:

  • Peptidomimetic Drug Design: Designing potent and selective inhibitors or agonists for various biological targets, including enzymes and receptors.

  • Probing Protein-Protein Interactions: Creating stabilized PPII helices to study and modulate interactions involving proline-rich domains.

  • Development of Novel Biomaterials: Incorporating these rigid scaffolds into peptides to create self-assembling nanomaterials with defined structures.

Conclusion

The 2-Azabicyclo[3.1.0]hexane scaffold represents a sophisticated and effective tool for peptide design. Its ability to impart conformational rigidity and mimic the important PPII secondary structure provides a powerful strategy for enhancing the biological activity, selectivity, and stability of peptides. The synthetic and incorporation protocols outlined in this guide offer a practical framework for researchers to harness the potential of this unique chemical entity in their own research endeavors, paving the way for the development of novel peptide-based therapeutics and research tools.

Application Notes & Protocols: A Guide to the Development of Novel Nicotinic Acetylcholine α4β2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The α4β2 nicotinic acetylcholine receptor (nAChR), the most abundant nicotinic receptor subtype in the brain, is a critical regulator of cholinergic signaling and has been implicated in a range of neurological and psychiatric disorders.[1][2] Notably, dysfunction in the α4β2 nAChR system is linked to nicotine addiction, major depressive disorder (MDD), and cognitive deficits.[3][4][5] The "cholinergic hypothesis of depression," for instance, suggests that hyperactivity of the cholinergic system may contribute to depressive symptoms, making the development of α4β2 nAChR antagonists a promising therapeutic strategy.[3][6][7] This guide provides a comprehensive overview of the principles and methodologies for the discovery and preclinical development of novel α4β2 nAChR antagonists, intended for researchers, scientists, and drug development professionals. We will delve into target validation, screening cascades, detailed in vitro and in vivo characterization protocols, and the principles of lead optimization through structure-activity relationship (SAR) studies.

The α4β2 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α4β2 nAChR is a ligand-gated ion channel composed of five subunits arranged around a central ion pore.[8][9] In the central nervous system, these receptors are predominantly expressed as two distinct stoichiometries: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform, each with unique pharmacological properties.[2][3][8] The rationale for targeting α4β2 nAChRs stems from their crucial role in modulating the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are central to mood regulation and reward pathways.[3] Antagonism of α4β2 nAChRs can help to rebalance this neurochemical signaling, offering a novel mechanistic approach for treating conditions like depression and aiding in smoking cessation.[3][10]

The development of subtype-selective antagonists is paramount to minimizing off-target effects. Due to the high degree of homology among nAChR subtypes, achieving selectivity, particularly against the α3β4 and α7 subtypes, is a significant challenge in the drug discovery process.[11]

The Drug Discovery Funnel for α4β2 nAChR Antagonists

A typical drug discovery campaign for novel α4β2 nAChR antagonists follows a multi-stage funnel approach, starting with a broad screening of compound libraries and progressively narrowing down to a few promising clinical candidates.

DrugDiscoveryFunnel High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Confirmation & Triage Hit Confirmation & Triage High-Throughput Screening (HTS)->Hit Confirmation & Triage Lead Generation Lead Generation Hit Confirmation & Triage->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate ElectrophysiologyWorkflow cluster_0 Cell Preparation cluster_1 Recording cluster_2 Data Analysis Transfected Cells Transfected Cells Patch-Clamp Patch-Clamp Transfected Cells->Patch-Clamp Agonist Application Agonist Application Patch-Clamp->Agonist Application Antagonist Application Antagonist Application Agonist Application->Antagonist Application Current Measurement Current Measurement Antagonist Application->Current Measurement IC50 Calculation IC50 Calculation Current Measurement->IC50 Calculation

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[3.1.0]hexane Scaffold

The 2-azabicyclo[3.1.0]hexane framework is a conformationally constrained proline analogue that has garnered significant attention in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional orientation for appended functional groups, making it a valuable scaffold for designing potent and selective therapeutic agents. This structural motif is a key component in a variety of biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and modulators of dopamine receptors for neurological disorders.[1][2][3][4] The hydrochloride salt of 2-azabicyclo[3.1.0]hexane serves as a stable and readily handled intermediate for the synthesis of these complex pharmaceutical ingredients.

This document provides a comprehensive guide for the large-scale synthesis of 2-azabicyclo[3.1.0]hexane hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The presented protocol is designed to be scalable, efficient, and incorporates critical safety and handling information.

Synthetic Strategy: A Scalable Two-Step Approach

For the large-scale production of this compound, a robust and efficient synthetic route is paramount. The chosen strategy involves a two-step process commencing with the readily available 2-azabicyclo[3.1.0]hexane starting material, which is first protected with a tert-butoxycarbonyl (Boc) group, followed by a deprotection step using hydrochloric acid to yield the desired hydrochloride salt. This approach is advantageous due to the high yields, straightforward procedures, and ease of purification.

The initial Boc protection of the secondary amine is a crucial step to facilitate handling and subsequent reactions if derivatives were to be synthesized. The use of di-tert-butyl dicarbonate (Boc)₂O is a well-established and highly efficient method for this transformation.[5] The subsequent deprotection with hydrochloric acid in a suitable solvent provides a direct and clean conversion to the final hydrochloride salt.[5]

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Boc Protection cluster_1 Part 2: Deprotection and Salt Formation Start 2-Azabicyclo[3.1.0]hexane Hydrochloride Reaction1 Reaction with (Boc)₂O and Na₂CO₃ in THF/H₂O Start->Reaction1 Product1 tert-Butyl 2-Azabicyclo[3.1.0]hexane- 2-carboxylate Reaction1->Product1 Reaction2 Reaction with HCl in 1,4-Dioxane/DCM Product1->Reaction2 Intermediate Product2 2-Azabicyclo[3.1.0]hexane Hydrochloride Reaction2->Product2

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl 2-Azabicyclo[3.1.0]hexane-2-carboxylate

This protocol details the protection of the secondary amine of 2-azabicyclo[3.1.0]hexane with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
This compound119.5937.00.31
Sodium Carbonate (Na₂CO₃)105.9979.00.75
Di-tert-butyl dicarbonate ((Boc)₂O)218.2590.60.42
Tetrahydrofuran (THF)-45 mL-
Water (H₂O)-45 mL-
Ethyl Acetate (EtOAc)-As needed-
Brine-As needed-
Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • To a solution of this compound (37.0 g, 0.31 mol) in a 1:1 mixture of water and tetrahydrofuran (90 mL total), add a 1 M aqueous solution of sodium carbonate (79 mL, 79 mmol).[5]

  • Add a solution of di-tert-butyl dicarbonate (90.6 g, 0.42 mol) in tetrahydrofuran (10 mL) dropwise to the reaction mixture.[5]

  • Stir the mixture vigorously for 2 hours at room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with water (25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel, eluting with 20% ethyl acetate in heptane, to yield tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate as a solid (yields are typically high, around 92%).[5]

Part 2: Synthesis of this compound

This protocol describes the removal of the Boc protecting group to afford the desired hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate197.271.970.01
4 M HCl in 1,4-Dioxane-20 mL0.08
Dichloromethane (DCM)-40 mL-

Procedure:

  • Dissolve tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.97 g, 10 mmol) in dichloromethane (40 mL).[5]

  • Add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol) dropwise to the stirred solution.[5]

  • Continue stirring for 2 hours, during which time the evolution of CO₂ will cease.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in dichloromethane and concentrate under reduced pressure. Repeat this step three times to ensure complete removal of excess HCl and solvent.

  • The resulting solid is this compound, which can be obtained in high purity (typically around 97%).[5]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[6][7]

  • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Avoid contact with skin and eyes.

  • Hydrochloric acid (HCl) in 1,4-Dioxane: Corrosive and flammable. Handle with extreme care. 1,4-Dioxane is a suspected carcinogen.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8] Refer to the Safety Data Sheets (SDS) for each reagent for comprehensive safety information.[6][7][8][9][10]

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step sequence of Boc-protection followed by deprotection with hydrochloric acid is a well-established and efficient route that affords the target compound in high yield and purity. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis on a large scale. The availability of this key intermediate will facilitate further research and development of novel therapeutics based on the 2-azabicyclo[3.1.0]hexane scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[3.1.0]hexane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies. Our goal is to provide not just solutions, but also the underlying mechanistic rationale to empower your synthetic strategies.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of the 2-azabicyclo[3.1.0]hexane core, organized by common synthetic strategies.

Strategy 1: Cyclopropanation of Pyrroline Derivatives

This approach typically involves the reaction of a pyrroline or dihydropyrrole derivative with a carbene or carbenoid source to form the fused cyclopropane ring.

Question 1: My cyclopropanation of an N-Boc-protected dihydropyrrole using dichlorocarbene generated from chloroform and a base is giving a low yield and a complex mixture of products. What is happening?

Answer: The reaction of dichlorocarbene with enamines, such as N-Boc-dihydropyrrole, can be complex. While the desired [1+2] cycloaddition to form the dichlorocyclopropane adduct is the main goal, several side reactions can occur.

  • Mechanism of Dichlorocarbene Formation and Side Reactions: Dichlorocarbene (:CCl₂) is typically generated in situ by the alpha-elimination of hydrogen chloride from chloroform using a strong base.[1] This highly reactive electrophilic species can lead to several undesired pathways:

    • Reaction with the Amine: Although the nitrogen is protected, the carbene can potentially interact with the lone pairs of the carbonyl oxygen of the Boc group, leading to complex rearrangements or decomposition.

    • Insertion into C-H bonds: Carbenes are known to insert into C-H bonds, which can lead to a variety of constitutional isomers.[2]

    • Hydrolysis of the Imine Intermediate: If the reaction conditions are not strictly anhydrous, the intermediate iminium species, formed from the enamine, can hydrolyze back to the corresponding ketone.

  • Troubleshooting and Optimization:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent hydrolysis.

    • Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as benzyltriethylammonium bromide, can facilitate the reaction at the interface of the organic and aqueous phases, often leading to cleaner reactions and higher yields.[3]

    • Alternative Carbene Sources: Consider using the Simmons-Smith reaction (diiodomethane and a zinc-copper couple) for a less aggressive cyclopropanation. This carbenoid is generally less reactive and more selective for the double bond.[4][5]

Question 2: I am attempting a transition-metal-catalyzed intramolecular cyclopropanation of an allylic amine derivative, but I am observing significant amounts of rearranged byproducts. Why is this occurring?

Answer: Transition-metal-catalyzed intramolecular cyclopropanations are powerful but can be susceptible to side reactions depending on the metal catalyst and the substrate. The reaction proceeds through a metal carbene intermediate.

  • Mechanistic Insight: The transition metal catalyst (e.g., Rh, Cu, Pd) reacts with a diazo compound or another carbene precursor to form a metal carbene. This intermediate can then undergo intramolecular cyclopropanation. However, it can also participate in other pathways:

    • C-H Insertion: The metal carbene can insert into nearby C-H bonds, leading to the formation of five-membered rings or other rearranged products instead of the desired cyclopropane.[6][7]

    • β-Hydride Elimination: If the substrate has accessible β-hydrogens, β-hydride elimination can occur from the intermediate metal-alkyl species, leading to the formation of dienes.

    • Rearrangements: The intermediate metallacycle formed during the cyclopropanation can undergo rearrangements, especially with strained systems.[8]

  • Troubleshooting and Optimization:

    • Catalyst and Ligand Screening: The choice of metal and ligand is crucial. Rhodium(II) carboxylates are common catalysts. Experiment with different ligands to modulate the reactivity and selectivity of the metal center.

    • Substrate Design: Modifying the substrate to disfavor side reactions can be effective. For example, removing accessible C-H bonds for insertion or blocking β-hydride elimination pathways.

    • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the desired cyclopropanation over side reactions with higher activation energies.

Strategy 2: [3+2] Cycloaddition Routes

This strategy often involves the reaction of a dipolarophile with a three-atom component to construct the pyrrolidine ring, with the cyclopropane being introduced in a subsequent step or being part of one of the starting materials.

Question 3: My [3+2] cycloaddition between a maleimide and an azomethine ylide is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of a [3+2] cycloaddition is determined by the trajectory of approach of the dipole and the dipolarophile. The formation of diastereomers is a common challenge.

  • Mechanistic Considerations: The cycloaddition can proceed through either an endo or exo transition state, leading to different diastereomers. The relative energies of these transition states are influenced by steric and electronic factors.[9]

  • Troubleshooting and Optimization:

    • Solvent Effects: The polarity of the solvent can influence the transition state energies. A systematic screen of solvents with varying polarities is recommended.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.

    • Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the dipolarophile (the maleimide), altering its electronic properties and potentially increasing the energy difference between the endo and exo transition states, leading to higher diastereoselectivity.

    • Chiral Auxiliaries: If an enantioselective synthesis is desired, the use of a chiral auxiliary on either the dipole or the dipolarophile can direct the stereochemical outcome.

Strategy 3: Photochemical Routes

Photochemical reactions, such as the decomposition of pyrazolines, can be an effective way to generate the 2-azabicyclo[3.1.0]hexane skeleton.

Question 4: The photochemical decomposition of my pyrazoline precursor is giving low yields of the desired 2-azabicyclo[3.1.0]hexane and several unidentified byproducts. What are the likely side reactions?

Answer: The photolysis of pyrazolines proceeds via the extrusion of nitrogen gas to form a 1,3-diradical intermediate, which then closes to form the cyclopropane ring. However, this high-energy intermediate can undergo alternative reactions.

  • Potential Side Reactions:

    • Rearomatization: The pyrazoline can be oxidized back to the corresponding pyrazole, especially if oxygen is not rigorously excluded.

    • Fragmentation: The 1,3-diradical can undergo fragmentation into an alkene and a diazo compound, which can then lead to other products.

    • Hydrogen Abstraction: The diradical can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to reduced, non-cyclized products.

    • Rearrangement to Alkenes: The diradical can rearrange to form isomeric alkenes.

  • Troubleshooting and Optimization:

    • Degassing: Thoroughly degas the solvent before photolysis to remove oxygen, which can quench the excited state and lead to side reactions.

    • Wavelength of Light: The wavelength of the UV light used can be critical. Using a light source with a specific wavelength can sometimes favor the desired reaction pathway.

    • Solvent Choice: Use a solvent that is transparent at the wavelength of irradiation and is a poor hydrogen donor.

    • Sensitizers: In some cases, the use of a triplet sensitizer can improve the efficiency of the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: In the Sonogashira coupling/cyclization sequence for 2-azabicyclo[3.1.0]hexan-2-ones, my Sonogashira coupling step is sluggish and gives significant amounts of alkyne homocoupling. What can I do?

A1: This is a common issue in Sonogashira couplings. The homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction.

  • Recommendations:

    • Catalyst System: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can improve the rate of the desired cross-coupling.[10]

    • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the deprotonation of the alkyne. Use fresh, high-purity CuI.

    • Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Ensure it is dry and free of primary or secondary amine impurities.

    • Reaction Conditions: Run the reaction under a strictly inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling. Lowering the reaction temperature may also reduce the rate of homocoupling relative to the cross-coupling.[11][12]

Q2: I am using a Pictet-Spengler type reaction with an N-acyliminium ion to form a precursor to the 2-azabicyclo[3.1.0]hexane system. What are the key parameters to control for a successful reaction?

A2: The N-acyliminium ion Pictet-Spengler reaction is a powerful cyclization method. The key is to control the formation and reaction of the highly electrophilic N-acyliminium ion.[13]

  • Key Parameters:

    • Acid Catalyst: The choice and stoichiometry of the acid catalyst are important for the formation of the N-acyliminium ion. Trifluoroacetic acid (TFA) is commonly used.

    • Nucleophilicity of the Aromatic Ring: The success of the cyclization depends on the nucleophilicity of the aromatic ring that attacks the iminium ion. Electron-rich aromatic systems react more readily.

    • Solvent: A non-nucleophilic solvent is essential to prevent it from competing with the intramolecular cyclization by trapping the N-acyliminium ion. Dichloromethane is a common choice.

    • Temperature: These reactions can often be run at room temperature or below due to the high reactivity of the N-acyliminium ion.

Q3: In the synthesis involving the Corey-Chaykovsky reaction for cyclopropanation, I am observing a significant byproduct. What is it likely to be and how can I avoid it?

A3: The Corey-Chaykovsky reaction uses a sulfur ylide to transfer a methylene group. A common side reaction, especially when using n-butyllithium as the base to generate the ylide, is the formation of a β-hydroxymethyl sulfide.

  • Mechanism of Side Product Formation: This byproduct arises from the deprotonation of the initial betaine intermediate by a second equivalent of the ylide, followed by rearrangement.

  • Avoidance Strategies:

    • Choice of Ylide: Dimethyloxosulfonium methylide is generally more stable and less prone to side reactions than dimethylsulfonium methylide.

    • Base: Using sodium hydride (NaH) as the base instead of n-butyllithium can minimize the formation of this byproduct.

    • Temperature Control: Running the reaction at low temperatures can improve the selectivity for the desired cyclopropanation.[14][15]

Data Summary

Synthetic StrategyKey ReagentsCommon Side ReactionsMitigation Strategies
Dichlorocarbene Cyclopropanation Chloroform, BaseC-H insertion, Reaction with protecting groupsPhase-transfer catalysis, Anhydrous conditions
Transition-Metal Catalyzed Intramolecular Cyclopropanation Diazo compounds, Rh/Cu/Pd catalystsC-H insertion, β-Hydride elimination, RearrangementsCatalyst/ligand screening, Substrate design
[3+2] Cycloaddition Maleimides, Azomethine ylidesFormation of diastereomersSolvent and temperature optimization, Lewis acid catalysis
Photochemical Decomposition of Pyrazolines Pyrazoline precursor, UV lightRearomatization, Fragmentation, H-abstractionDegassing of solvent, Wavelength control
Corey-Chaykovsky Reaction Sulfur ylide, BaseFormation of β-hydroxymethyl sulfideUse of dimethyloxosulfonium methylide, NaH as base

Experimental Protocols & Visualizations

Protocol: Dichlorocarbene Generation and Cyclopropanation

A representative protocol for the cyclopropanation of an N-Boc-protected dihydropyrrole.

  • To a solution of N-Boc-dihydropyrrole (1.0 eq) and benzyltriethylammonium chloride (0.1 eq) in chloroform (5 mL per mmol of substrate) at 0 °C, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise.

  • Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Diagrams of Reaction Pathways

Dichlorocarbene_Reaction cluster_main Desired Pathway cluster_side Side Reaction A N-Boc-dihydropyrrole B N-Boc-6,6-dichloro-2-azabicyclo[3.1.0]hexane A->B :CCl₂ C C-H Insertion Product A->C :CCl₂ Pyrazoline_Photolysis cluster_main Desired Pathway cluster_side Side Reactions P Pyrazoline Precursor D 1,3-Diradical P->D hν, -N₂ Product 2-Azabicyclo[3.1.0]hexane D->Product Ring Closure Rearomatization Pyrazole D->Rearomatization Oxidation Alkene Alkene byproduct D->Alkene Rearrangement

References

Technical Support Center: Purification of Bicyclic Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_A_technical_support_center_with_troubleshooting_guides_and_FAQs._These_should_be_in_a_question-and-answer_format_and_directly_address_specific_issues_users_might_encounter_during_their_experiments._type_B_Researchers,_scientists,_and_drug_development_professionals._type_C_purification_challenges_of_bicyclic_amine_hydrochlorides_type_D_As_a_Senior_Application_Scientist,_synthesize_technical_accuracy_with_field-proven_insights._Explain_the_causality_behind_experimental_choices._Every_protocol_described_must_be_a_self-validating_system._Cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards._Generate_a_complete_References_section_at_the_end_with_all_sources_cited_into_a_numbered_list_including_the_Title,_Source,_and_a_valid,_clickable_URL_for_verification._Summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison._Provide_detailed,_step-by-step_methodologies_for_all_key_experiments/workflows_cited.Create_diagrams_for_all_described_signaling_pathways,experimental_workflows,or_logical_relationships_using_Graphviz(DOT_language).Enclose_all_DOT_scripts_within_a_dot_code_block.Provide_a_brief,descriptive_caption_directly_below_each_generated_diagram(Within_100_characters).Max_Width:760px.Ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background.Text_color(fontcolor)must_be_explicitly_set_to_have_high_contrast_against_the_node's_background(fillcolor).Color_Palette:#4285F4,#EA4335,#FBBC05,#34A853,#FFFFFF,#F1F3F4,#202124,#5F6368.>

Welcome to the technical support center for the purification of bicyclic amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these valuable compounds with high purity. Bicyclic aliphatic amines are crucial scaffolds in modern drug design, offering rigid three-dimensional frameworks that can enhance both pharmacodynamic and pharmacokinetic properties.[1] However, their purification, particularly as hydrochloride salts, presents a unique set of obstacles. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, grounded in established chemical principles and field-proven experience.

The Unique Challenge of Bicyclic Amine Hydrochlorides

Bicyclic amine hydrochlorides often exhibit high polarity and water solubility, making standard purification techniques like direct crystallization from organic solvents and silica gel chromatography problematic. The formation of the hydrochloride salt, while often necessary for stability and handling, further exacerbates these issues by increasing the compound's ionic character. Common challenges include:

  • High Water Solubility: This property makes extraction from aqueous media difficult and can lead to the co-precipitation of inorganic salts.

  • Hygroscopicity: Many amine hydrochlorides readily absorb moisture from the atmosphere, which can interfere with crystallization and accurate weighing.

  • Poor Crystallinity: These salts can be reluctant to form well-defined crystals, often "oiling out" or precipitating as amorphous solids.[2][3]

  • Co-precipitation of Inorganic Salts: Residual inorganic salts from the synthesis or workup (e.g., NaCl, K₂HPO₄) are a frequent source of contamination.[4][5]

  • Streaking on Silica Gel: The basic nature of the free amine and the ionic nature of the salt lead to poor behavior on standard silica gel chromatography.

This guide will address these challenges with practical, step-by-step protocols and explanations of the underlying chemistry.

Troubleshooting Guides

Issue 1: My bicyclic amine hydrochloride is contaminated with inorganic salts (e.g., NaCl, KCl).

This is one of the most common issues, arising from aqueous workups or the use of salt-based reagents. The high polarity of the amine hydrochloride makes it behave similarly to these inorganic impurities.

Causality:

The root cause of this problem lies in the similar solubility profiles of the organic hydrochloride salt and the inorganic salt contaminants. Standard extractions and precipitations often fail to differentiate between them effectively. Washing the organic layer with brine (saturated NaCl solution) to remove water can paradoxically introduce NaCl contamination if the desired product has any aqueous solubility.[6][7]

Solutions:

Method 1: Mixed-Solvent Recrystallization

This is often the first method to attempt. The principle is to find a solvent system where the bicyclic amine hydrochloride has good solubility at elevated temperatures but poor solubility at room temperature, while the inorganic salt remains either soluble or completely insoluble.

Protocol: Mixed-Solvent Recrystallization

  • Solvent Screening:

    • Select a polar protic solvent in which your amine salt is soluble (e.g., methanol, ethanol, isopropanol).

    • Select a less polar co-solvent in which your amine salt is insoluble but is miscible with the first solvent (e.g., ethyl acetate, acetone, acetonitrile, dichloromethane).[8][9][10]

    • Crucial Insight: The goal is to create a solvent mixture that is just poor enough to force your compound out of solution upon cooling, leaving the more soluble inorganic salts behind.

  • Dissolution:

    • In an Erlenmeyer flask, dissolve the impure amine hydrochloride in a minimal amount of the hot polar solvent (e.g., ethanol).

    • Heat the solution to boiling.

  • Addition of Anti-Solvent:

    • While the solution is hot, slowly add the less polar co-solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • If too much anti-solvent is added, add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.[11]

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals rather than an amorphous precipitate.[12]

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any residual soluble impurities.[13]

    • Dry the crystals under high vacuum.

Method 2: "Salting Out" with a Non-Polar Solvent

If your compound is moderately soluble in a solvent like isopropanol while NaCl is not, you can use this to your advantage.

Protocol: "Salting Out"

  • Dissolve the impure mixture in a minimal amount of near-boiling isopropanol.

  • The inorganic salt should remain largely insoluble.

  • Perform a hot gravity filtration to remove the insoluble inorganic salt.

  • Allow the filtrate to cool, which should induce crystallization of the purified amine hydrochloride.

  • If crystallization is sluggish, the addition of a non-polar anti-solvent like diethyl ether or hexane can help.

Method 3: Ion-Exchange Chromatography

For particularly stubborn cases, cation-exchange chromatography can be a powerful tool.[14][15][16]

Principle:

The positively charged (protonated) amine will bind to a negatively charged stationary phase (a cation-exchange resin).[17][18] Neutral impurities and inorganic anions will pass through. The desired amine is then eluted by changing the pH or increasing the ionic strength of the mobile phase.

Protocol: Cation-Exchange Chromatography

  • Resin Selection and Preparation:

    • Choose a strong cation-exchange resin (e.g., Dowex 50WX8) for strongly basic amines.

    • Prepare the resin by washing it with deionized water, followed by an acid (e.g., 1M HCl) to ensure it's in the H⁺ form, and then wash again with water until the eluent is neutral.

  • Loading:

    • Dissolve the impure amine hydrochloride in a minimal amount of deionized water.

    • Load this aqueous solution onto the top of the prepared resin column.

  • Washing:

    • Wash the column with deionized water to elute the chloride ions and any neutral organic impurities.

  • Elution:

    • Elute the bound amine using an aqueous solution of a volatile base, such as 2-5% ammonium hydroxide. The ammonia will deprotonate the resin-bound amine, releasing the free base into the eluent.

  • Isolation:

    • Collect the fractions containing the free amine (can be monitored by TLC).

    • Remove the water and excess ammonia under reduced pressure (rotary evaporation).

    • Redissolve the purified free amine in a suitable solvent (e.g., diethyl ether, methanol) and treat with a stoichiometric amount of HCl (e.g., HCl in ether or concentrated HCl) to reform the pure hydrochloride salt.

    • The pure salt can then be precipitated or crystallized.

G cluster_problem Problem: Inorganic Salt Contamination cluster_recryst_steps Recrystallization Workflow cluster_ion_exchange_steps Ion-Exchange Workflow problem Impure Bicyclic Amine HCl (Contaminated with NaCl) recryst recryst problem->recryst Attempt first salt_out salt_out problem->salt_out Alternative ion_exchange ion_exchange problem->ion_exchange For difficult cases dissolve Dissolve in hot polar solvent (e.g., EtOH) add_anti Add hot anti-solvent (e.g., EtOAc) to cloud point dissolve->add_anti cool Slow cool to crystallize add_anti->cool filtrate Filter and wash with cold solvent mixture cool->filtrate pure_product Pure Bicyclic Amine HCl filtrate->pure_product load Load aqueous solution onto cation-exchange resin wash Wash with DI water to remove salts load->wash elute Elute free amine with aq. NH4OH wash->elute isolate Isolate and re-salt with HCl elute->isolate isolate->pure_product recryst->dissolve salt_out->pure_product Simplified workflow ion_exchange->load

Issue 2: The compound "oils out" or forms a gummy precipitate instead of crystals during recrystallization.

"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.[2][3] This is common for salts that can form low-melting point eutectics with the solvent.

Causality:

This phenomenon is often caused by one of the following:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: Cooling the solution too quickly doesn't allow time for crystal lattice formation.[12]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute-solvent mixture.[19]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

Solutions:
  • Re-heat and Dilute: If your compound oils out, re-heat the solution until it becomes homogeneous again. Add a small amount of the hot "good" solvent to slightly dilute the solution and then allow it to cool much more slowly.[3]

  • Slow Cooling is Key: After dissolution, ensure the flask is allowed to cool to room temperature undisturbed on a benchtop before moving to an ice bath. Insulating the flask with a beaker and paper towels can help slow the cooling rate further.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent system may be unsuitable. Re-evaluate your solvent screening, perhaps trying a solvent with a lower boiling point.

Issue 3: My bicyclic amine hydrochloride is highly water-soluble, making purification difficult.

High water solubility is an inherent property of many small amine hydrochlorides. This makes them difficult to separate from other water-soluble materials and can lead to low recovery during aqueous workups.

Solutions:

Method 1: Lyophilization (Freeze-Drying)

For compounds that are difficult to crystallize from water and are sensitive to heat, lyophilization is an excellent, albeit equipment-intensive, option.

Principle:

Lyophilization removes a solvent (usually water) by freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.[20] This avoids the harsh conditions of high-temperature evaporation.

Protocol: Purification via Lyophilization

  • Purification in Solution: First, purify the compound in an aqueous solution, for example, using ion-exchange chromatography as described in Issue 1.

  • Use of Volatile Buffers: If buffers are needed, use volatile ones like ammonium acetate or ammonium bicarbonate, which will be removed during the lyophilization process.[21]

  • Freezing: Freeze the aqueous solution of your purified compound completely. A shell-freezing technique (rotating the flask in a dry ice/acetone bath) is often used to maximize the surface area.

  • Lyophilization: Connect the frozen sample to a lyophilizer. The low pressure and temperature will cause the water ice to sublimate, leaving behind your purified amine hydrochloride as a fluffy, dry powder.

  • Post-Lyophilization: Note that lyophilized powders can be highly hygroscopic. Handle and store them in a desiccator or under an inert atmosphere.

Method 2: Conversion to Free Base for Purification

Sometimes, it's easier to purify the neutral free amine and then convert it back to the hydrochloride salt as the final step.

G start Impure Amine HCl in Water basify Basify with aq. NaOH to pH > 10 start->basify extract Extract Free Amine into Organic Solvent (e.g., DCM, EtOAc) basify->extract purify_free_amine Purify Free Amine (Chromatography/Distillation) extract->purify_free_amine re_salt Re-dissolve in Ether, Add HCl in Ether purify_free_amine->re_salt end Pure Amine HCl (Precipitate) re_salt->end

Protocol: Free Base Purification

  • Basification: Dissolve the impure hydrochloride salt in water and basify the solution to a pH >10 with a strong base like NaOH or K₂CO₃. This deprotonates the amine, converting it to its neutral (free base) form.

  • Extraction: Extract the free amine into an organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether. The inorganic salts will remain in the aqueous layer.

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification of Free Base: The crude free amine can now be purified using standard organic chemistry techniques that were unsuitable for the salt form, such as:

    • Silica Gel Chromatography: Use a mobile phase containing a small percentage of a base like triethylamine (e.g., 0.5-2%) to prevent streaking.

    • Distillation: If the free amine is a liquid, distillation under vacuum can be effective.

  • Salt Formation: Dissolve the purified free amine in a non-polar solvent (e.g., diethyl ether). Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). The pure bicyclic amine hydrochloride will typically precipitate out of the solution.[2]

  • Isolation: Collect the pure salt by filtration, wash with cold ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Can I use reverse-phase flash chromatography to purify my bicyclic amine hydrochloride?

A1: Yes, this can be a very effective technique. Because reverse-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and polar mobile phases (like water/acetonitrile or water/methanol), it is well-suited for polar, water-soluble compounds.[22][23] Often, an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is added to the mobile phase to ensure the amine remains protonated and gives good peak shape. After purification, if a volatile acid like formic acid was used, lyophilization can yield the formate salt, which may be suitable or could be converted to the hydrochloride.[24]

Q2: My compound is chiral. How does purification affect the enantiomeric purity?

A2: Standard purification techniques like recrystallization and chromatography on achiral stationary phases will not change the enantiomeric ratio of your compound. However, if you need to separate enantiomers (a process called chiral resolution), you will need specialized techniques. One common method for amines is to form diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid, camphorsulfonic acid).[25] These diastereomeric salts have different physical properties and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the enantiomerically pure amine.[26][27]

Q3: How can I assess the purity of my final bicyclic amine hydrochloride product?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and can reveal the presence of organic impurities. The absence of signals from residual solvents is also crucial.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis (CHN Analysis): Provides the elemental composition of the sample. For a pure hydrochloride salt, the experimental percentages of Carbon, Hydrogen, and Nitrogen should be very close to the theoretical values. This is also an excellent way to detect the presence of inorganic salt impurities, which will throw off the percentages.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Due to the lack of a UV chromophore in many simple bicyclic amines, derivatization with a UV-active or fluorescent tag may be necessary.[28][29] Alternatively, methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

  • Gas Chromatography (GC): Can be used to analyze the free amine for purity, or specialized headspace GC methods can be used for the salt form.[30][31]

Q4: I've tried recrystallization multiple times, but my yield is very low. What can I do?

A4: Low yield in recrystallization is often due to using too much solvent or the compound having significant solubility even in the cold solvent.[12][13]

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound.

  • Check the Filtrate: After your first filtration, try concentrating the mother liquor (the filtrate) by about 50% and cooling it again. This may yield a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Switch to a Different Purification Method: If recrystallization is consistently giving poor recovery, it may not be the best method for your specific compound. Consider alternatives like purification via the free base or chromatography.

References

identification of byproducts in 2-Azabicyclo[3.1.0]hexane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable bicyclic amine. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a key structural motif in a variety of pharmacologically active compounds. Its rigid, bicyclic structure provides a unique conformational constraint that is often exploited in drug design to enhance binding affinity and selectivity. The synthesis of this compound, while achievable through several routes, can be accompanied by the formation of specific byproducts that can complicate purification and reduce overall yield. This guide will focus on the identification and mitigation of these common impurities.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in the GC-MS analysis of my crude product. What could it be?

A1: An unexpected peak could be one of several common byproducts. The most likely candidates depend on your synthetic route. Common byproducts include stereoisomers (cis/trans), unreacted starting materials, or products from side reactions such as ring-opening or rearrangement. Refer to the "Common Byproducts and Their Identification" section below for a detailed analysis.

Q2: My overall yield of this compound is consistently low. What are the potential causes?

A2: Low yields can stem from incomplete reactions, suboptimal reaction conditions, or loss of product during workup and purification. Incomplete cyclization is a frequent issue. Ensure your reaction is running to completion by monitoring with TLC or GC-MS. Also, consider the stability of your intermediates; some may be prone to degradation. Finally, the volatility of the free base form of 2-azabicyclo[3.1.0]hexane can lead to loss during solvent removal. Careful handling and efficient conversion to the hydrochloride salt are crucial.

Q3: How can I differentiate between the cis and trans isomers of 2-Azabicyclo[3.1.0]hexane?

A3: The cis and trans isomers can typically be distinguished using ¹H NMR spectroscopy. The coupling constants between the protons on the cyclopropane ring and the adjacent protons on the pyrrolidine ring are often different. 1D NOE experiments can also be used to determine the relative stereochemistry.[1]

Q4: What is the best method to purify the final hydrochloride salt?

A4: Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of an alcohol (like isopropanol or ethanol) and an anti-solvent (like diethyl ether or ethyl acetate), should be empirically determined to achieve good recovery of pure crystals.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a structured approach to identifying and addressing common issues encountered during the synthesis of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected results in your synthesis.

Caption: Troubleshooting workflow for byproduct identification.

Common Synthetic Routes and Potential Byproducts

The synthesis of 2-azabicyclo[3.1.0]hexane can be approached through several routes. Below are two common methods and their associated potential byproducts.

Route 1: Simmons-Smith Cyclopropanation of a Dihydropyrrole Derivative

This popular method involves the reaction of an N-protected 2,5-dihydropyrrole with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction) or diethylzinc (Furukawa modification).[2][3]

  • Reaction Scheme:

    • N-Boc-2,5-dihydropyrrole + CH₂I₂ + Zn(Cu) → N-Boc-2-azabicyclo[3.1.0]hexane

    • N-Boc-2-azabicyclo[3.1.0]hexane + HCl → this compound

  • Potential Byproducts:

    • Unreacted N-Boc-2,5-dihydropyrrole: Incomplete reaction can lead to the presence of the starting material.

    • Ring-opened products: Lewis acidic zinc byproducts can potentially catalyze the opening of the cyclopropane ring, especially under harsh workup conditions.

    • Over-alkylation products: In some cases, insertion into C-H bonds can occur, though this is less common.

Route 2: Intramolecular Nucleophilic Substitution

This route typically involves the synthesis of a pyrrolidine ring with a suitable leaving group and a nucleophilic nitrogen, which then cyclizes to form the bicyclic system.

  • Reaction Scheme:

    • A precursor with a nucleophilic nitrogen and a leaving group on the carbon backbone undergoes intramolecular cyclization.

    • For example, a derivative of 4-halo-5-aminopentene can be used.

  • Potential Byproducts:

    • Uncyclized precursor: Incomplete cyclization will leave the starting material in the reaction mixture.

    • Elimination products: If the leaving group is on a carbon adjacent to a proton, elimination to form an alkene can compete with substitution.

    • Intermolecular reaction products: At high concentrations, the nucleophilic nitrogen can react with another molecule of the starting material, leading to dimers or polymers.

Identification of Common Byproducts

The following table summarizes the key analytical signatures for common byproducts.

Byproduct/ImpurityIdentification MethodKey Analytical SignatureMitigation Strategy
cis/trans Isomers ¹H NMR, GCDifferent chemical shifts and coupling constants for cyclopropyl protons.[1] Different retention times in GC.Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Careful chromatographic separation.
Unreacted Starting Material GC-MS, TLC, ¹H NMRMatch of retention time/Rf and mass spectrum/NMR spectrum with the authentic starting material.Increase reaction time, temperature, or reagent stoichiometry. Ensure reagent quality.
Ring-Opened Products GC-MS, ¹H NMRMass spectrum will show a molecular ion corresponding to the addition of the elements of the cyclopropanating agent without ring formation. ¹H NMR will lack the characteristic upfield signals of the cyclopropane ring.Use milder workup conditions. Add a Lewis acid scavenger during the reaction.[2]
Elimination Byproducts GC-MS, ¹H NMRMolecular ion in MS will be two mass units lower than the starting material. ¹H NMR will show signals in the alkene region (typically 5-6.5 ppm).Use a non-basic or sterically hindered base for the cyclization. Optimize temperature to favor substitution over elimination.
Solvent Adducts GC-MSMolecular ion corresponding to the product plus a fragment of the solvent.Use inert solvents and ensure they are dry. Perform a solvent swap before the final workup.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of Crude Reaction Mixture
  • Quench a small aliquot (approx. 0.1 mL) of the reaction mixture with saturated aqueous sodium bicarbonate solution (1 mL).

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 1 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Dilute an aliquot of the dried organic solution with ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Inject 1 µL of the prepared sample into the GC-MS.

Protocol 2: General Procedure for Recrystallization of this compound
  • Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add diethyl ether to the hot solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to a constant weight.

Mechanistic Insights

Formation of Ring-Opened Byproducts

The zinc iodide (ZnI₂) generated as a byproduct in the Simmons-Smith reaction is a Lewis acid.[2] It can coordinate to the nitrogen of the pyrrolidine ring, which can induce a rearrangement and opening of the strained cyclopropane ring. This is more likely to occur if the reaction mixture is heated for prolonged periods or if acidic conditions are used during the workup before the zinc salts are fully quenched and removed.

ring_opening reactant 2-Azabicyclo[3.1.0]hexane intermediate [Coordinated Intermediate] reactant->intermediate + ZnI₂ lewis_acid ZnI₂ product Ring-Opened Product intermediate->product Rearrangement

Caption: Lewis acid-mediated ring opening.

To mitigate this, it is advisable to perform the reaction at low temperatures and to quench the reaction with a mild base, such as aqueous sodium bicarbonate or a tartrate solution, to chelate the zinc salts before extraction.

References

Technical Support Center: Synthesis of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Azabicyclo[3.1.0]hexane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of this valuable bicyclic amine.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route commences with a protected L-proline derivative, which is converted to a key intermediate, a protected 2-(aminomethyl)pyrrolidine. Subsequent diazotization and intramolecular cyclization afford the desired bicyclic structure. The final step involves the deprotection and formation of the hydrochloride salt.

This guide will focus on a prevalent synthetic approach:

  • Amide Formation: Conversion of N-protected L-proline to the corresponding amide.

  • Dehydration: Transformation of the amide to a nitrile (e.g., N-protected-2-cyanopyrrolidine).

  • Reduction: Reduction of the nitrile to the primary amine, yielding an N-protected-2-(aminomethyl)pyrrolidine.

  • Diazotization and Intramolecular Cyclization: Reaction of the primary amine with a diazotizing agent to form a diazonium salt, which undergoes in-situ intramolecular cyclization to form the 2-azabicyclo[3.1.0]hexane ring system.

  • Deprotection and Salt Formation: Removal of the protecting group and formation of the hydrochloride salt.

Below is a Graphviz diagram illustrating this general workflow.

Synthesis_Workflow A N-Protected L-Proline B N-Protected L-Prolinamide A->B Amidation C N-Protected 2-Cyanopyrrolidine B->C Dehydration D N-Protected 2-(Aminomethyl)pyrrolidine C->D Reduction E N-Protected 2-Azabicyclo[3.1.0]hexane D->E Diazotization & Cyclization F This compound E->F Deprotection & HCl Salt Formation

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Reduction of 2-Cyanopyrrolidine (Step 3)

Question: I am experiencing a low yield during the reduction of the nitrile to the primary amine. What are the possible causes and how can I optimize this step?

Answer:

The reduction of the 2-cyanopyrrolidine intermediate is a critical step, and low yields can often be attributed to several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution Expected Outcome
Incomplete Reaction The reducing agent may not be sufficiently reactive, or the reaction time may be too short.Switch to a more potent reducing agent like Lithium Aluminum Hydride (LAH) in an ethereal solvent (e.g., THF, Et2O). Ensure the reaction is monitored by TLC until the starting material is consumed.Increased conversion to the desired amine.
Catalyst Poisoning (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., H2/Pd-C, Raney Nickel), trace impurities from previous steps can poison the catalyst.Purify the 2-cyanopyrrolidine intermediate by column chromatography or distillation before reduction. Use a higher catalyst loading or a fresh batch of catalyst.Improved catalyst activity and higher yield.
Side Reactions Over-reduction or side reactions with the protecting group can occur, especially with harsh reducing agents.For sensitive protecting groups (e.g., Boc), catalytic hydrogenation is a milder alternative to LAH. If using LAH, maintain low temperatures (e.g., 0 °C) to minimize side reactions.[1]Preservation of the protecting group and improved purity of the product.
Difficult Product Isolation The resulting amine can be highly polar and water-soluble, leading to losses during aqueous workup.After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Salting out the aqueous layer with NaCl can improve extraction efficiency.Enhanced recovery of the product from the aqueous phase.

Troubleshooting Workflow for Nitrile Reduction:

Nitrile_Reduction_Troubleshooting Start Low Yield in Nitrile Reduction Check_Completion Is the reaction going to completion? (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Are significant side products observed? Check_Completion->Side_Products Yes Solution1 Increase reaction time/temperature or use a stronger reducing agent (e.g., LAH). Incomplete->Solution1 Yes_Side Side Product Formation Side_Products->Yes_Side Yes Isolation_Issue Is the product lost during workup? Side_Products->Isolation_Issue No Solution2 Use milder conditions (e.g., catalytic hydrogenation) or lower the reaction temperature. Yes_Side->Solution2 Yes_Isolation Difficult Isolation Isolation_Issue->Yes_Isolation Yes End Yield Improved Isolation_Issue->End No Solution3 Optimize extraction: use more extractions, a different solvent, or 'salt out' the aqueous layer. Yes_Isolation->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for low yield in the nitrile reduction step.

Problem 2: Low Yield and/or Impurity Formation in the Diazotization and Cyclization Step (Step 4)

Question: The key diazotization and intramolecular cyclization step is giving me a low yield of the desired 2-azabicyclo[3.1.0]hexane product, and I'm observing several impurities. How can I improve this?

Answer:

This tandem reaction is mechanistically complex and highly sensitive to reaction conditions. The primary amine is converted to an unstable aliphatic diazonium salt, which should ideally undergo intramolecular cyclization with the loss of nitrogen gas.[2][3] However, several competing side reactions can occur.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution Expected Outcome
Decomposition of Diazonium Intermediate Aliphatic diazonium salts are notoriously unstable and can decompose via various pathways before cyclization, often forming carbocations that lead to a mixture of substitution and elimination products.[2][3]Maintain a low reaction temperature (typically 0-5 °C) to enhance the stability of the diazonium intermediate.[4] Ensure slow, portion-wise addition of the diazotizing agent (e.g., sodium nitrite solution) to keep its concentration low and minimize side reactions.Favoring the desired intramolecular cyclization pathway over decomposition.
Intermolecular Reactions If the concentration of the starting amine is too high, intermolecular reactions can compete with the desired intramolecular cyclization.The reaction should be run under high dilution conditions to favor the intramolecular pathway.Reduced formation of dimeric and polymeric byproducts.
pH Control The pH of the reaction medium is crucial. The formation of the active nitrosating species (e.g., the nitrosonium ion, NO+) is acid-catalyzed.[2] However, excessively acidic conditions can lead to degradation.Carefully control the pH of the reaction mixture, typically by using a buffered system or by the slow addition of acid. The optimal pH range should be determined empirically for the specific substrate.Optimized formation of the diazonium salt and minimized acid-catalyzed degradation.
Presence of Secondary Amines If the starting 2-(aminomethyl)pyrrolidine contains secondary amine impurities, these can react with the diazotizing agent to form stable N-nitrosamines, which are contaminants and do not lead to the desired product.[5][6]Ensure the purity of the starting amine. If necessary, purify the amine by distillation or chromatography before the diazotization step.Elimination of N-nitrosamine impurities.

Mechanistic View of Potential Side Reactions:

Side_Reactions Amine R-CH2-NH2 (2-Aminomethylpyrrolidine derivative) Diazonium R-CH2-N2+ (Diazonium Intermediate) Amine->Diazonium Diazotization (NaNO2, H+) Desired_Product 2-Azabicyclo[3.1.0]hexane (Desired Product) Diazonium->Desired_Product Intramolecular Cyclization (Good) Carbocation R-CH2+ (Carbocation) Diazonium->Carbocation N2 Loss (Bad) Elimination_Product Alkene Byproduct Carbocation->Elimination_Product Elimination Substitution_Product Alcohol/Halide Byproduct Carbocation->Substitution_Product Substitution (e.g., with H2O)

Caption: Competing pathways in the diazotization and cyclization step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for this synthesis?

A1: The choice of the N-protecting group is critical and depends on the specific reagents used in each step.

  • Boc (tert-Butoxycarbonyl): This is a popular choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., TFA or HCl in dioxane) in the final step. However, it can be sensitive to very strong reducing agents like LAH if not handled at low temperatures.[1]

  • Cbz (Carboxybenzyl): Cbz is also widely used and is typically removed by catalytic hydrogenation. This can be advantageous if catalytic hydrogenation is also used for the nitrile reduction, potentially allowing for a one-pot reduction and deprotection.

  • Benzyl (Bn): A benzyl group can be used, but its removal often requires harsher conditions like catalytic hydrogenation at elevated pressure or dissolving metal reduction, which might not be compatible with the bicyclic ring system.

Q2: My final this compound product is difficult to purify and appears to be hygroscopic. What are the best practices for its isolation and storage?

A2: The hydrochloride salt of this bicyclic amine is often highly polar and can be challenging to handle.

  • Isolation: After deprotection and formation of the hydrochloride salt in a solvent like dioxane or ether, the product often precipitates. It is crucial to ensure complete precipitation, sometimes by cooling the mixture. The solid should be collected by filtration and washed with a non-polar solvent (e.g., cold ether or hexane) to remove any organic impurities. Thorough drying under high vacuum is essential to remove residual solvents.

  • Purification: If the product is still impure, recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/ether) can be effective. For very hydrophilic compounds, other techniques like ion-exchange chromatography might be considered, although these are less common for final salt forms.

  • Storage: Due to its potential hygroscopicity, the final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

Q3: Can I scale up this synthesis to a multi-gram or kilogram scale?

A3: Scaling up this synthesis presents several challenges.[7]

  • Temperature Control: The diazotization step is exothermic, and maintaining a low and consistent temperature in a large reactor is critical to avoid runaway reactions and decomposition.

  • High Dilution: The intramolecular cyclization step requires high dilution, which can be impractical on a large scale due to the large solvent volumes needed.

  • Extractions: The isolation of the water-soluble amine intermediates can become cumbersome and less efficient on a larger scale, potentially requiring continuous extraction setups.

  • Safety: The use of hazardous reagents like LAH and the potential for unstable intermediates like diazonium salts require careful safety assessments and engineering controls for large-scale production.

Careful process optimization and engineering controls are necessary for a safe and efficient scale-up.

IV. Detailed Experimental Protocols

Protocol 1: Reduction of N-Boc-2-cyanopyrrolidine using Catalytic Hydrogenation
  • To a solution of N-Boc-2-cyanopyrrolidine (1.0 eq) in methanol (10 mL per 1 g of substrate), add 10% Palladium on Carbon (10 wt% of the substrate).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-2-(aminomethyl)pyrrolidine, which can be used in the next step or purified by column chromatography if necessary.

Protocol 2: Diazotization and Intramolecular Cyclization
  • Dissolve N-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in a mixture of acetic acid and water (e.g., a 1:1 ratio) under high dilution conditions (e.g., 0.05 M).

  • Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by LC-MS for the formation of the desired product and consumption of the starting material.

  • Once the reaction is complete, carefully quench any excess nitrous acid by the slow addition of a saturated aqueous solution of urea or sulfamic acid.

  • Basify the reaction mixture with a suitable base (e.g., solid sodium bicarbonate or aqueous NaOH) to a pH of 8-9, while keeping the temperature low.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-azabicyclo[3.1.0]hexane.

V. References

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Thieme. --INVALID-LINK--

  • Chobanian, H. R., et al. (2012). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. --INVALID-LINK--

  • Paquette, L. A. (1984). The Development of Stereocontrolled Synthetic Methodology for Bicyclo[n.1.0]alkanes and Other Strained Ring Systems. Accounts of Chemical Research.

  • Unsworth, W. P. (2018). The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. University of York.

  • Wang, C., et al. (2013). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Tetrahedron: Asymmetry.

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Thieme. 8

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF- Β Inducing Kinase via Catalytic C–H Activation. Vertex AI Search. --INVALID-LINK--

  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem. --INVALID-LINK--

  • Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps. --INVALID-LINK--

  • gghalder2512. (2025). Primary amines in formation of nitrosamine. VEATalk. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. --INVALID-LINK--

  • Zhang, J., et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. --INVALID-LINK--

  • Tang, S., et al. (2018). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Hu, W., et al. (2013). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Angewandte Chemie International Edition. --INVALID-LINK--

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. --INVALID-LINK--

  • Al-Qaisi, Z. A., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. --INVALID-LINK--

  • Google Patents. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. Google Patents. --INVALID-LINK--

  • Chernykh, A. V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development. --INVALID-LINK--

  • Bates, R. W., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. --INVALID-LINK--

  • Hancock, W. S., et al. (1991). Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column. Journal of Chromatography A. --INVALID-LINK--

  • Yadav, J. S., et al. (2004). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications. --INVALID-LINK--

  • Gillaizeau, I., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. The Royal Society of Chemistry. --INVALID-LINK--

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. --INVALID-LINK--

  • Fan, Y., & Zhang, Q. (2016). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Therapeutic Delivery. --INVALID-LINK--

  • Chernykh, A.V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. 9

  • Wang, C., et al. (2019). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Marine Drugs. --INVALID-LINK--

  • Michalak, M. (2022). Targeted Delivery Strategies for Hydrophilic Phytochemicals. International Journal of Molecular Sciences. --INVALID-LINK--

  • Oishi, T., et al. (2015). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Lowy, R. J. (2020). Optimizing reduction of Western blotting analytical variations: use of replicate test samples, multiple normalization methods, and sample loading positions. bioRxiv. --INVALID-LINK--

References

Technical Support Center: Stereoselectivity in 2-Azabicyclo[3.1.0]hexane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical resource for researchers navigating the complexities of stereocontrol in reactions involving the 2-azabicyclo[3.1.0]hexane scaffold. This bicyclic system, a valuable building block in medicinal chemistry due to its conformational rigidity, presents unique stereochemical challenges.[1] Its fused cyclopropane-pyrrolidine structure locks the five-membered ring into distinct conformations, making the control of substituent orientation—primarily the exo vs. endo relationship—a critical aspect of synthesis design.[2][3]

This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the common hurdles encountered in the lab. We will explore the mechanistic rationale behind these issues and provide actionable, field-proven protocols to resolve them.

Troubleshooting Guide: Common Stereoselectivity Issues

Question 1: My reaction is producing a poor diastereomeric ratio (exo/endo). How can I improve the selectivity?

This is the most frequent challenge. Achieving high diastereoselectivity in additions to or modifications of the 2-azabicyclo[3.1.0]hexane core is often a matter of fine-tuning the balance between sterics, electronics, and reaction conditions to favor one transition state over another.

Core Cause Analysis:

The rigid bicyclic framework typically forces attacking reagents to approach from either the exo face (away from the cyclopropane) or the endo face (shielded by the cyclopropane). The energy difference between the transition states for these two approaches is often small, leading to product mixtures. Key factors influencing this energy gap include the nature of the N-substituent, the catalyst system, solvent, and temperature.

Troubleshooting Workflow & Protocols:

  • Catalyst and Ligand Modification (For Metal-Catalyzed Reactions):

    • The "Why": The catalyst's ligand sphere creates a specific chiral environment around the reactive center. For instance, in dirhodium(II)-catalyzed cyclopropanations to form the bicyclic system, the ligands directly influence the facial selectivity of the carbene addition.[4][5]

    • Protocol: Catalyst Screening for Diastereoselective Cyclopropanation:

      • Set up parallel reactions (0.1 mmol scale) using N-Boc-2,5-dihydropyrrole as the substrate.

      • Charge separate vials with different dirhodium(II) catalysts (1 mol %): Rh₂(OAc)₄, Rh₂(esp)₂, and a chiral variant like Rh₂(S-DOSP)₄.

      • Dissolve the substrate and catalyst in a suitable solvent (e.g., DCM or toluene).

      • Add the diazoacetate solution slowly via syringe pump at a controlled temperature (start at 40 °C).

      • After completion, quench the reaction and analyze the crude mixture by ¹H NMR or GC to determine the exo:endo ratio.

    • Expected Outcome: You will likely observe a significant shift in the diastereomeric ratio. For example, studies have shown that Rh₂(esp)₂ can favor the exo product, while other catalysts may yield mixtures or favor the endo isomer under different conditions.[5]

  • N-Protecting Group and Directing Group Strategy:

    • The "Why": The substituent on the nitrogen atom exerts a powerful steric and electronic influence. A bulky protecting group (e.g., tert-butoxycarbonyl, Boc) can sterically block the endo face, directing incoming reagents to the exo position. In other cases, a group capable of coordination can act as a directing group in C-H functionalization, overriding simple steric effects.[6][7]

    • Troubleshooting Step: If you observe poor selectivity, consider synthesizing analogs with different N-substituents (e.g., compare N-Boc, N-Ts, and N-Cbz) and repeat the key reaction to assess the impact on stereochemical outcomes. For palladium-catalyzed C-H arylations, the use of specific pyridine- or quinoline-based directing groups is essential for achieving high selectivity and yield.[7][8]

  • Temperature and Solvent Optimization:

    • The "Why": Lowering the reaction temperature generally enhances selectivity for the kinetically favored product by amplifying the small energy differences between competing transition states. Solvent polarity can also play a role by differentially stabilizing these transition states.

    • Actionable Advice: Run a temperature gradient study, starting from your current condition and decreasing in 20 °C increments (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Analyze the diastereomeric ratio at each point. This is often the most straightforward method to improve kinetic selectivity.

Below is a diagnostic workflow to systematically address poor diastereoselectivity.

G start Poor d.r. Observed (e.g., 1:1 exo:endo) cat_screen Step 1: Catalyst/Ligand Screening (For catalyzed reactions) start->cat_screen Is reaction catalyzed? pg_screen Step 2: Modify N-Protecting Group (e.g., Boc vs. Ts) start->pg_screen No cat_screen->pg_screen If limited improvement end Optimized Selectivity cat_screen->end temp_screen Step 3: Temperature Study (e.g., 25°C -> -78°C) pg_screen->temp_screen If still suboptimal pg_screen->end solvent_screen Step 4: Solvent Screen (Polar vs. Nonpolar) temp_screen->solvent_screen For further optimization temp_screen->end solvent_screen->end

Caption: Systematic workflow for troubleshooting poor diastereoselectivity.
Question 2: I isolated the pure desired diastereomer, but it epimerized during workup or purification. How can I prevent this?

Product isomerization is a frustrating issue that undermines a successful reaction, often pointing to an unstable stereocenter.

Core Cause Analysis:

Epimerization typically occurs at stereocenters alpha to a carbonyl group or adjacent to the ring nitrogen. The mechanism often involves the formation of a planar intermediate (an enolate or an N-acyliminium ion) under either acidic or basic conditions.[9] Subsequent protonation or nucleophilic attack can then occur from either face, leading to a loss of stereochemical integrity. Standard silica gel chromatography is a common culprit, as the acidic surface can catalyze this process.[10]

Preventative Measures:

  • Neutralize Your Workup: After quenching your reaction, ensure the aqueous layer is buffered to a neutral pH (pH ≈ 7) before extraction. Avoid strong acid or base washes if your product is sensitive.

  • Modify Your Chromatography:

    • Deactivate Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).

    • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography rather than gravity chromatography.

  • Low-Temperature Handling: Keep the product cold during workup and concentration to slow the rate of potential epimerization.

Data Summary: Factors Influencing Stereoselectivity

The following table summarizes literature-supported examples of how changing reaction parameters can influence stereochemical outcomes in the synthesis of azabicyclo[3.1.0]hexane derivatives.

Reaction TypeVariable ChangedStarting Ratio (exo:endo)Optimized Ratio (exo:endo)Reference
Rh-Catalyzed CyclopropanationCatalyst: Rh₂(OAc)₄ → Rh₂(esp)₂~1:1>20:1[5]
[3+2] CycloadditionLigand: SEGPHOS → (R)-Fesulphos(endo only, 67% ee)(endo only, 95% ee)[10]
Ionic HydrogenationTemperature: RT → -78 °CMixture>95:5 dr[9]
Base-Mediated AnnulationBase: K₂CO₃ → DBULow dr>20:1 dr[11]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable way to confirm the stereochemistry (exo vs. endo) of my 2-azabicyclo[3.1.0]hexane product?

A1: A combination of techniques is ideal for unambiguous assignment.

  • NMR Spectroscopy: 1D and 2D Nuclear Overhauser Effect (NOE) experiments are powerful tools. For an exo substituent, you should observe an NOE correlation to the bridgehead protons (H1 and H5). For an endo substituent, an NOE is expected to the cyclopropane protons.

  • X-Ray Crystallography: This is the definitive method. If you can grow a suitable crystal of your product or a derivative, it provides absolute proof of the relative stereochemistry.

  • Literature Precedent: If you are synthesizing a known compound or a close analog, you can often make a tentative assignment by comparing your ¹H NMR coupling constants and chemical shifts to reported values.[3]

Q2: How does the inherent conformation of the 2-azabicyclo[3.1.0]hexane ring system dictate reactivity?

A2: The fusion of the cyclopropane ring forces the five-membered pyrrolidine ring into a relatively fixed conformation, which can be described as a "boat" or a "chair".[3] This conformational locking is the root of most stereochemical outcomes. It pre-organizes the substituents and C-H bonds in a predictable three-dimensional arrangement. For example, in transannular C-H functionalization, this fixed geometry ensures that a specific C-H bond is held in close proximity to the nitrogen-tethered catalytic metal center, enabling selective activation.[6][7] This contrasts sharply with flexible aliphatic amines where multiple C-H bonds are accessible, often leading to poor selectivity.

G cluster_0 Conformational Influence A Fused Ring System (2-Azabicyclo[3.1.0]hexane) B Locked Conformation (Boat/Chair-like) A->B C Predictable 3D Geometry B->C D Facial Shielding (Exo vs. Endo faces) C->D E Defined C-H Bond Orientation C->E F High Diastereoselectivity (e.g., Cycloadditions) D->F G Site-Selective Reactions (e.g., Transannular C-H Activation) E->G

Caption: Conformational constraints lead to selective reactivity.

Q3: My desired product is the thermodynamically less stable isomer. What general strategies should I employ?

A3: To obtain a thermodynamically disfavored product, you must operate under strict kinetic control. This means choosing conditions that favor the fastest-forming product and preventing the reaction from equilibrating to the more stable isomer.

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate.

  • Strong, Non-nucleophilic Reagents: Use highly reactive reagents that lead to rapid and irreversible product formation.

  • Careful Reagent Addition: Slow addition of a limiting reagent can prevent temperature spikes and side reactions.

  • Short Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed, before the product has a chance to isomerize.

References

Technical Support Center: Navigating the Stability of 2-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-azabicyclo[3.1.0]hexane framework is a conformationally constrained scaffold increasingly vital in medicinal chemistry and drug development.[1][2] Its unique three-dimensional structure, acting as a bioisostere for motifs like piperidine, offers novel pharmacological properties.[3] However, the inherent ring strain resulting from the fusion of a cyclopropane and a pyrrolidine ring introduces significant stability challenges in solution. This guide provides in-depth technical support, troubleshooting protocols, and answers to frequently asked questions to help researchers anticipate and manage these stability issues, ensuring the integrity and reproducibility of their experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my 2-azabicyclo[3.1.0]hexane derivatives so unstable in solution?

A: The instability primarily stems from the high ring strain of the bicyclic system. This framework contains an aziridine-like, fused cyclopropane ring which is susceptible to nucleophilic attack and ring-opening reactions.[4] The natural product Ficellomycin, which contains this core, leverages this inherent reactivity for its cytotoxic mechanism through DNA alkylation.[4] This same reactivity makes the scaffold vulnerable to degradation from common nucleophiles found in experimental solutions, including water.

Q2: What is the single most critical factor I need to control to prevent degradation?

A: pH is the most critical factor. The nitrogen atom in the 2-aza position plays a pivotal role. Its protonation state, which is dictated by the solution's pH, can dramatically alter the molecule's stability.[4][5] For many derivatives, stability is confined to a narrow pH range. Outside this range, acid- or base-catalyzed hydrolysis and intramolecular rearrangements can occur rapidly.[4][6] Therefore, precise pH control is paramount for storing solutions and performing assays.

Q3: What are the most common degradation pathways?

A: The primary degradation pathways are:

  • Hydrolysis: This is a major concern, especially in aqueous media. Water can act as a nucleophile, attacking the strained ring and leading to ring-opened products. This process can be significantly accelerated at non-optimal pH levels.[7][8]

  • pH-Mediated Rearrangement: As exemplified by Ficellomycin, protonation of the core nitrogen can trigger an intramolecular cyclization or rearrangement, rendering the molecule inert or converting it into an entirely different structure.[4]

  • Nucleophilic Attack: Besides water, other nucleophiles in your solution (e.g., certain buffer components like Tris, or thiol-containing reagents like DTT) can attack and open the strained ring.

Q4: What is the best practice for preparing and storing stock solutions?

A: For optimal short-term stability:

  • Solvent Choice: Whenever possible, prepare initial high-concentration stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solvents do not participate in hydrolysis.[9]

  • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[10]

  • Aqueous Dilutions: Prepare aqueous working solutions fresh for each experiment. If aqueous stocks are necessary, use a carefully selected buffer system at the compound's optimal pH (which must be determined experimentally).

Q5: Which analytical techniques are essential for a proper stability assessment?

A: A combination of techniques is recommended for a comprehensive stability profile:

  • Stability-Indicating HPLC/UPLC: This is the workhorse method. A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate quantification of degradation over time.[11]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is crucial for identifying degradation products by providing their mass-to-charge ratio, which is the first step in structural elucidation.[11]

  • NMR Spectroscopy: NMR is unparalleled for definitively determining the structure of unknown degradation products and can be used for kinetic studies to understand the rate and mechanism of degradation.[12]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Issue 1: Rapid and Unexplained Loss of Parent Compound in Aqueous Buffers
  • Probable Cause: The compound is highly unstable at the pH of your chosen buffer, leading to rapid hydrolysis or rearrangement. The buffer itself might also be acting as a catalyst or nucleophile.

  • Troubleshooting & Preventative Measures:

    • Immediate Action: Cease using the current buffer. Prepare fresh dilutions of your compound in an anhydrous aprotic solvent (e.g., DMSO) for immediate use in assays, minimizing aqueous exposure time.

    • Systematic Investigation: Conduct a pH-rate profile study as detailed in Protocol 1 . This is a non-negotiable step to identify the pH at which your compound is most stable.

    • Evaluate Buffer Choice: Avoid potentially nucleophilic buffers like Tris or glycine. Opt for buffers like phosphate, citrate, or MES, but always verify their compatibility.[10]

    • Work Cold: Perform dilutions and experiments on ice to slow down degradation kinetics until the stability profile is understood.

Issue 2: Multiple New Peaks Appear in HPLC/LC-MS During an Experiment
  • Probable Cause: This indicates a complex degradation cascade or sensitivity to multiple environmental factors, such as light or oxygen, in addition to hydrolysis.

  • Troubleshooting & Preventative Measures:

    • Characterize Degradants: Use LC-MS to get the mass of each new peak. If sufficient material can be generated and isolated, use NMR to confirm their structures.

    • Execute Forced Degradation Studies: Following a protocol like Protocol 2 , you can systematically expose your compound to acid, base, oxidative, thermal, and photolytic stress. This helps to intentionally produce and identify potential degradation products, creating a "fingerprint" of your compound's liabilities.[10][11] This is a standard practice in pharmaceutical development.

    • Control the Environment: Protect your solutions from light using amber vials. If oxidative degradation is suspected (based on stress testing), degas your solvents or work under an inert atmosphere (e.g., nitrogen or argon).

G start New Peak(s) Detected in HPLC check_mass Run LC-MS Analysis start->check_mass mass_known Mass Consistent with Expected Degradant? check_mass->mass_known force_degrade Perform Forced Degradation Study (Protocol 2) mass_known->force_degrade No / Unsure   isolate Isolate & Characterize via preparative HPLC & NMR mass_known->isolate  Yes compare_rt Compare Retention Time (RT) & Mass with Stress Samples force_degrade->compare_rt compare_rt->isolate  Match Found unknown Structure Remains Unknown (Requires Advanced Spectroscopy) compare_rt->unknown No Match   identified Structure Identified isolate->identified

Caption: A decision-making workflow for identifying unknown degradation products.

Issue 3: Inconsistent or Non-Reproducible Data in Biological Assays
  • Probable Cause: The compound is degrading over the time course of the assay (e.g., during a 24-hour cell incubation). The effective concentration of the active compound is decreasing, leading to variable results.

  • Troubleshooting & Preventative Measures:

    • Assess In-Assay Stability: Incubate your compound in the complete assay medium (e.g., cell culture media + serum) under exact assay conditions (e.g., 37°C, 5% CO2) but without cells or target proteins. Sample at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

    • Optimize Assay Protocol: If significant degradation is observed, consider reducing the incubation time. If this is not possible, you may need to add the compound at multiple time points to replenish the degraded stock.

    • Just-in-Time Preparation: Always prepare the final dilutions for your assay plates immediately before adding them to the experiment. Do not let diluted aqueous solutions sit at room temperature.

Section 3: Key Experimental Protocols

Protocol 1: pH-Rate Profile Study for Determining Optimal Stability

This protocol determines the pH at which a compound is most stable.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 3 to pH 10) in 1-unit increments. Ensure the buffer concentration is sufficient to maintain pH but not so high as to cause other effects (e.g., 50 mM).

  • Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate anhydrous organic solvent (e.g., 10 mM in DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM). Place all solutions in a temperature-controlled incubator set to a relevant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately quench any further degradation by adding it to a vial containing a mobile phase or a strong organic solvent and placing it in an autosampler cooled to 4°C.

  • HPLC Analysis: Analyze all samples using a validated, stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line is the negative of the observed first-order degradation rate constant (-k_obs_). Plot log(k_obs_) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This study identifies likely degradation pathways and products.[11]

  • Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solution (and a solid sample) at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with a control sample stored at -20°C, by HPLC and LC-MS to compare degradation profiles.

Section 4: Data Interpretation & Visualization

Table 1: Example pH-Rate Profile Data for a Hypothetical Derivative
pHBuffer Systemk_obs_ (hr⁻¹)Half-Life (t½) (hours)
3.0Citrate0.2582.7
4.0Citrate0.0818.6
5.0Acetate0.01546.2
6.0Phosphate0.00977.0
7.0 Phosphate 0.008 86.6
8.0Borate0.02231.5
9.0Borate0.1156.0

In this example, the compound exhibits maximum stability around pH 7.0.

Figure 1: Generalized Hydrolytic Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A 2-Azabicyclo[3.1.0]hexane Derivative B Protonated Intermediate (N is protonated) A->B + H⁺ C Ring-Opened Product (e.g., Hydroxypyrrolidine) B->C + H₂O (Nucleophile)

Caption: A simplified schematic of acid-catalyzed hydrolytic ring-opening.

References

Technical Support Center: Catalyst Selection for Efficient 2-Azabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-azabicyclo[3.1.0]hexane derivatives. This bicyclic scaffold is a crucial component in modern drug discovery, appearing in molecules targeting a range of conditions from neuropathic pain to non-alcoholic fatty liver disease.[1][2] However, its synthesis, particularly the stereoselective construction of the cyclopropane ring, presents significant challenges that can impede research progress.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting advice with answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to get your synthesis back on track.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosing the problem.

  • Catalyst Activity & Loading: Ensure your catalyst is from a reliable source and has been stored correctly. Many catalysts, especially dirhodium(II) complexes, are sensitive to air and moisture.[3] Low catalyst loading can lead to incomplete conversion; however, simply increasing the amount is not always the solution and can lead to side reactions. Recent studies have shown that with optimized conditions, dirhodium(II) catalyst loadings can be as low as 0.005 mol% for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA).[1][4]

  • Reagent Purity & Stability: The purity of your starting materials is paramount.

    • Diazo Compounds: Diazo compounds can be unstable and decompose, especially in the presence of acidic impurities.[3] Their slow addition using a syringe pump is often critical to minimize decomposition and dimerization.[3]

    • Solvents & Reagents: Ensure all solvents and reagents are anhydrous and purified to remove potential inhibitors.[3]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. While lower temperatures often favor higher diastereoselectivity, they can also slow the reaction rate, leading to low conversion.[5] For some dirhodium(II)-catalyzed reactions with EDA, increasing the temperature to 70-90 °C has been shown to significantly improve yields.[1][4]

    • Inert Atmosphere: Many catalytic systems require a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[3]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Start: Low Yield Observed check_catalyst Catalyst Integrity Check start->check_catalyst Is catalyst active & loading optimal? check_reagents Reagent Purity & Stability start->check_reagents Are reagents pure & stable? check_conditions Reaction Conditions start->check_conditions Are reaction conditions optimized? solution_catalyst Solution: - Verify catalyst source/age. - Increase loading incrementally (0.01 to 1 mol%). - Handle under inert atmosphere. check_catalyst->solution_catalyst solution_reagents Solution: - Purify reagents/solvents. - Use syringe pump for slow diazo addition. - Check for acidic impurities. check_reagents->solution_reagents solution_conditions Solution: - Optimize temperature (e.g., increase from RT to 70-90°C). - Ensure inert atmosphere (N2/Ar). - Increase reaction time. check_conditions->solution_conditions

Caption: Decision workflow for diagnosing and solving low reaction yields.

Q2: I am struggling with poor diastereoselectivity (exo/endo ratio). How can I improve it?

A2: Controlling diastereoselectivity is central to the synthesis of these scaffolds. The choice of catalyst and reaction conditions are the most powerful levers you can pull.

  • Catalyst and Ligand Choice: This is the most critical factor. The steric and electronic properties of the ligands on the metal center directly influence the facial selectivity of the carbene addition.

    • Dirhodium(II) Catalysts: For the cyclopropanation of N-Boc-2,5-dihydropyrrole, different dirhodium(II) catalysts can favor different isomers. For example, while many standard catalysts give a ~1:1 mixture, chiral catalysts can favor the endo product.[6] The bridged tetracarboxylate catalyst, Rh₂(esp)₂, has been identified as particularly effective.[1][4]

    • Palladium Catalysts: In palladium-catalyzed reactions, the choice between diphosphine and diamine ligands can dramatically shift regioselectivity between allylic alkylation and the desired cyclopropanation.[7]

  • Temperature Control: Generally, lower reaction temperatures increase diastereoselectivity by favoring the transition state with the lower activation energy.[5] However, this often comes at the cost of reaction rate and yield. A careful balance must be struck.

  • Telescoped Procedures: Recent advancements have shown that even if the initial cyclopropanation yields a mixture of diastereomers, subsequent "telescoped" procedures can be used. For instance, base-catalyzed epimerization or selective hydrolysis can cleanly convert the mixture to a single desired exo or endo isomer without the need for chromatography.[4][6]

Q3: My catalyst appears to be inactive or deactivating quickly. What are the common reasons?

A3: Catalyst deactivation is often caused by inhibitors present in the reaction mixture.

  • Water and Oxygen: Many catalysts used for cyclopropanation are sensitive to air and moisture. It is crucial to use oven-dried glassware and perform the reaction under a rigorously maintained inert atmosphere (nitrogen or argon).[3]

  • Impurities in Reagents: Trace impurities in solvents or starting materials can act as catalyst poisons. Always use purified, high-grade reagents and solvents.

  • Substrate-Induced Deactivation: Certain functional groups on the substrate can coordinate to the metal center and inhibit catalysis. If you suspect this, a survey of different catalysts (e.g., Rh, Cu, Pd) may be necessary, as their tolerance to various functional groups differs.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for synthesizing 2-azabicyclo[3.1.0]hexanes via cyclopropanation?

A1: The choice of catalyst depends heavily on the specific transformation (intermolecular vs. intramolecular) and the nature of the carbene precursor.

Catalyst ClassCommon ExamplesTypical ApplicationKey Considerations
Dirhodium(II) Rh₂(OAc)₄, Rh₂(TFA)₂, Rh₂(esp)₂Intramolecular cyclopropanation of unsaturated diazoacetamides or intermolecular reaction of pyrrolines with diazoacetates.[4]Highly efficient, but can be expensive. Stereoselectivity is highly dependent on the carboxylate/carboxamidate ligands.[1][4]
Copper Cu(I)/Cu(II) salts, (NHC)Cu complexesAziridination of alkenes followed by rearrangement, or direct cyclopropanation.[8][9][10]Generally less expensive than rhodium. The mechanism can involve a Cu(I)/Cu(III) cycle.[9]
Gold IMesAuCl/AgBF₄Oxidative cyclopropanation of N-allylynamides.[11]Effective for specific substrates, proceeds through a non-carbene mechanism.[11]
Palladium Pd(0) with diamine ligandsDecarboxylative cyclopropanation of isoindolinone-allyl esters.[7]Ligand choice is critical to favor cyclopropanation over other pathways.[7]

Q2: What is the general mechanism for a dirhodium(II)-catalyzed intramolecular cyclopropanation?

A2: The reaction proceeds through a well-established catalytic cycle involving the formation of a metal carbene intermediate.

  • Dinitrogen Extrusion: The dirhodium(II) catalyst reacts with the diazo compound, leading to the extrusion of dinitrogen (N₂).

  • Carbene Formation: A highly reactive rhodium carbene intermediate is formed.

  • Intramolecular Cyclopropanation: The pendant alkene moiety of the substrate attacks the electrophilic carbene carbon.

  • Ring Closure & Catalyst Regeneration: The cyclopropane ring is formed, and the dirhodium(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Conformational Constraints of 2-Azabicyclo[3.1.0]hexane and Proline: A tale of Two Rings in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the art of crafting bioactive molecules often hinges on a deep understanding of their three-dimensional architecture. Conformational restriction is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Among the myriad of scaffolds employed to achieve this, cyclic amino acids and their analogues play a pivotal role. This guide provides an in-depth, objective comparison of the conformational constraints of two key players: the naturally occurring amino acid proline and the synthetic scaffold 2-Azabicyclo[3.1.0]hexane. By delving into their structural nuances, supported by experimental and computational data, we aim to equip researchers with the insights necessary to make informed decisions in scaffold selection for drug design.

Proline: The Flexible Constraint

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a five-membered pyrrolidine ring, imposes significant constraints on the polypeptide backbone. However, this "constraint" is remarkably dynamic, characterized by two key conformational equilibria: ring puckering and cis-trans isomerization of the peptide bond.

The Puckering Phenomenon of the Proline Ring

The pyrrolidine ring of proline is not planar. It adopts puckered conformations to relieve torsional strain, primarily described as "Up" (Cγ-exo) and "Down" (Cγ-endo) puckers.[1][2] In the "Up" or Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the "Down" or Cγ-endo pucker, it is on the same side. These two states are in rapid equilibrium, with the energy barrier for interconversion being relatively low, typically in the range of 2-5 kcal/mol.[2] The preferred puckering state can be influenced by the electronic nature of substituents on the ring and the local environment. For instance, electron-withdrawing groups at the 4-position can favor one pucker over the other.[2]

The Cis-Trans Isomerization of the Prolyl Peptide Bond

A defining feature of proline is the relatively small energy difference between the cis and trans conformations of the Xaa-Pro peptide bond. While most peptide bonds strongly favor the trans conformation, the cyclic nature of proline reduces the steric clash that disfavors the cis form in other amino acids.[3] The energy barrier for cis-trans isomerization is significant, around 20 kcal/mol, leading to slow interconversion on the NMR timescale.[2] This isomerization can act as a molecular switch, influencing protein folding and function. The ring pucker and the cis-trans state of the peptide bond are coupled; for example, the endo pucker is more frequently associated with the cis amide bond.[2]

2-Azabicyclo[3.1.0]hexane: A More Rigid Paradigm

2-Azabicyclo[3.1.0]hexane can be conceptualized as a proline analogue where the Cγ and Cδ atoms are bridged by a cyclopropane ring. This seemingly subtle modification has profound consequences for its conformational freedom, rendering it a significantly more rigid scaffold.

The Dominance of a Single Pucker

The fusion of the cyclopropane ring to the pyrrolidine core effectively locks the five-membered ring into a single, dominant conformation. Unlike the dynamic puckering of proline, the 2-azabicyclo[3.1.0]hexane system is constrained to a pucker dictated by the fused three-membered ring. Computational studies on the parent bicyclo[3.1.0]hexane system reveal a strong preference for a conformation where the five-membered ring is puckered in the same direction as the cyclopropane ring.[4] This results in a significantly higher energy barrier for any alternative puckering states, effectively "locking" the conformation. This inherent rigidity makes 2-azabicyclo[3.1.0]hexane an attractive scaffold for fixing the orientation of substituents in a defined three-dimensional space.

Torsional Constraints and Their Implications

The rigid bicyclic framework of 2-azabicyclo[3.1.0]hexane imposes severe restrictions on its endocyclic and exocyclic torsional angles. This contrasts with the broader range of torsional angles accessible to the more flexible proline ring. The fixed conformation of the 2-azabicyclo[3.1.0]hexane scaffold can be leveraged to mimic specific bioactive conformations of peptides or other molecules, thereby enhancing binding affinity and selectivity for a biological target.

Quantitative Comparison of Conformational Parameters

ParameterProline2-Azabicyclo[3.1.0]hexane
Ring Puckering Dynamic equilibrium between "Up" (Cγ-exo) and "Down" (Cγ-endo) puckers.[1][2]Locked into a single, dominant pucker due to the fused cyclopropane ring.[4]
Puckering Energy Barrier Low (approx. 2-5 kcal/mol).[2]High (significantly higher than proline, precise value depends on substitution).
Cis-Trans Isomerization Significant population of both cis and trans isomers.[3]The rigid scaffold can be designed to favor either a cis or trans-like disposition of substituents, but the dynamic isomerization is largely absent.
Torsional Angle Flexibility Relatively flexible, allowing for a range of ϕ and ψ angles within a polypeptide chain.Highly restricted torsional angles, leading to a well-defined 3D structure.

Experimental and Computational Methodologies for Conformational Analysis

The conformational landscapes of both proline and 2-azabicyclo[3.1.0]hexane are elucidated through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying molecular conformation in solution.

For Proline:

  • J-Coupling Analysis: Vicinal proton-proton coupling constants (³JHH) across the pyrrolidine ring are sensitive to the dihedral angles and can be used to determine the preferred ring pucker.

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons provide distance restraints that help to define the three-dimensional structure and distinguish between cis and trans isomers.

Experimental Protocol: 1D and 2D NMR of a Proline-Containing Peptide

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to observe the chemical shifts and coupling patterns of the proline spin system.

  • 2D COSY/TOCSY: Acquire a COSY or TOCSY spectrum to establish the scalar coupling network and assign all protons of the proline ring.

  • 2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time of 100-300 ms to identify through-space correlations. The presence of a strong Hα(i) - Hα(i-1) cross-peak is indicative of a cis Xaa-Pro peptide bond.

  • Data Analysis: Extract coupling constants from the 1D or high-resolution 2D spectra. Use the Karplus equation to relate these values to dihedral angles. Integrate NOE cross-peaks to derive interproton distance restraints.

For 2-Azabicyclo[3.1.0]hexane:

  • NMR analysis of 2-azabicyclo[3.1.0]hexane derivatives reveals characteristic chemical shifts and coupling constants that are consistent with a rigid, puckered conformation. The analysis of these parameters, often in conjunction with computational modeling, confirms the locked nature of the bicyclic system.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound of interest from a suitable solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map. Build and refine the molecular model against the experimental data to obtain the final crystal structure.

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsional angles, which define the precise conformation of the molecule.

Computational Chemistry

Computational methods are indispensable for mapping the potential energy surface and understanding the dynamics of these molecules.

Computational Protocol: Conformational Search and Energy Calculation

  • Structure Building: Construct the 3D structures of proline and 2-azabicyclo[3.1.0]hexane using molecular modeling software.

  • Conformational Search: For proline, perform a systematic or stochastic conformational search to identify low-energy conformers corresponding to different puckers and cis/trans isomers. For 2-azabicyclo[3.1.0]hexane, the search will confirm the limited conformational space.

  • Quantum Mechanical Calculations: Optimize the geometry and calculate the relative energies of the identified conformers using methods like Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or higher-level ab initio methods.

  • Potential Energy Surface Scanning: Scan the potential energy surface along key dihedral angles to determine the energy barriers for conformational interconversions.

  • Molecular Dynamics (MD) Simulations: Run MD simulations to explore the conformational dynamics of the molecules in a simulated solvent environment over time.

Visualizing the Conformational Landscape

G cluster_proline Proline Conformational Equilibria cluster_azabicyclo 2-Azabicyclo[3.1.0]hexane Pro_Up Up Pucker (Cγ-exo) Pro_Down Down Pucker (Cγ-endo) Pro_Up->Pro_Down Low Energy Barrier (Puckering) Pro_Trans Trans Peptide Bond Pro_Cis Cis Peptide Bond Pro_Trans->Pro_Cis High Energy Barrier (Isomerization) Aza_Locked Locked Pucker Aza_Rigid Rigid Conformation Aza_Locked->Aza_Rigid Fused Cyclopropane (High Rigidity)

Caption: Conformational landscapes of Proline vs. 2-Azabicyclo[3.1.0]hexane.

Conclusion: Selecting the Right Tool for the Job

The choice between proline and 2-azabicyclo[3.1.0]hexane as a conformational constraint in drug design depends critically on the desired level of rigidity. Proline offers a "flexible constraint," where its inherent puckering and isomerization dynamics can be exploited to influence peptide and protein conformation. This can be advantageous when a certain degree of conformational adaptability is required for biological activity.

In contrast, 2-azabicyclo[3.1.0]hexane provides a "rigid anchor." Its locked conformation allows for the precise positioning of functional groups, making it an ideal scaffold for mimicking a specific, rigid bioactive conformation. This high degree of pre-organization can lead to significant gains in binding affinity and selectivity by minimizing the entropic penalty upon binding.

Ultimately, a thorough understanding of the distinct conformational constraints of these two valuable scaffolds empowers medicinal chemists to make strategic choices in the design of next-generation therapeutics.

References

A Comparative Guide to the Validation of Absolute Configuration in 2-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of absolute stereochemistry is a cornerstone of modern drug discovery and development. For chiral molecules such as 2-azabicyclo[3.1.0]hexane derivatives, which are integral scaffolds in a variety of bioactive compounds, an unambiguous determination of the spatial arrangement of atoms is not merely a regulatory requirement but a fundamental necessity for understanding structure-activity relationships (SAR) and ensuring target specificity. This guide provides a comprehensive comparison of the primary analytical methodologies for validating the absolute configuration of this important class of molecules, offering field-proven insights and detailed experimental protocols to support your research endeavors.

The Criticality of Stereochemical Integrity

The rigid, bicyclic framework of 2-azabicyclo[3.1.0]hexane imparts a well-defined three-dimensional structure to molecules, making them attractive templates for designing potent and selective therapeutic agents. However, the presence of multiple stereocenters means that enantiomers and diastereomers can exhibit profoundly different pharmacological and toxicological profiles. Therefore, the ability to reliably determine and control the absolute configuration is paramount.

This guide will navigate the practical application and comparative performance of three principal techniques:

  • Single-Crystal X-ray Crystallography (SC-XRD): The unequivocal "gold standard."

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing chiral derivatizing and solvating agents.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful chiroptical method for solution-state analysis.

At a Glance: A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration is often dictated by the physical properties of the sample, available instrumentation, and the stage of the research. The following table summarizes the key performance indicators for each technique.

ParameterSingle-Crystal X-ray CrystallographyNMR with Chiral AuxiliariesVibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a crystalline lattice.Formation of diastereomeric species with distinct NMR chemical shifts.Differential absorption of left and right circularly polarized infrared light.
Sample Requirement High-quality single crystal (typically >0.1 mm). Challenging for oils or amorphous solids.1-5 mg of purified sample.2-15 mg of sample, recoverable. Applicable to neat liquids, oils, and solutions.[1]
Analysis Time Days to weeks (crystal growth and data analysis).Hours to a day (derivatization and NMR acquisition).Hours (sample preparation, spectral acquisition, and computational analysis).
Confidence Level Unambiguous and definitive when successful.High, but model-dependent and requires careful interpretation.High, especially when coupled with Density Functional Theory (DFT) calculations.
Key Advantage Provides the complete 3D structure of the molecule in the solid state.Relatively low sample consumption and readily available instrumentation.Non-destructive and provides conformational information in solution.
Limitations Absolute requirement for a suitable single crystal. The solid-state conformation may differ from the solution-state conformation.Potential for racemization during derivatization. Ambiguities can arise from complex spectra or conformational flexibility.Requires access to a VCD spectrometer and computational resources.

In-Depth Analysis of Methodologies

Single-Crystal X-ray Crystallography: The Definitive Answer

SC-XRD provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a molecule in a single crystal.[2][3] The ability to distinguish between enantiomers arises from the phenomenon of anomalous dispersion, where heavy atoms in the structure scatter X-rays with a phase shift.[4] For 2-azabicyclo[3.1.0]hexane derivatives, the presence of a halogen or sulfur atom, or the formation of a salt with a heavy-atom-containing acid, can greatly facilitate this analysis.

A notable example is the determination of the absolute configuration of methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, a key fragment of the antiviral drug Boceprevir, which was unequivocally established through single-crystal X-ray studies.

When to Choose SC-XRD: When a high-quality single crystal can be obtained and an indisputable assignment of absolute configuration is required for regulatory submissions or to establish a reference standard.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Refinement & Validation start Purified Enantiopure Sample crystal Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) start->crystal select Select High-Quality Single Crystal crystal->select mount Mount Crystal on Diffractometer select->mount diffract X-ray Diffraction Data Collection mount->diffract reduce Data Reduction & Structure Solution diffract->reduce refine Structure Refinement reduce->refine flack Determine Absolute Configuration (Flack Parameter) refine->flack validate Validate Structure flack->validate result Unambiguous Absolute Configuration validate->result

Caption: Decision-making workflow for NMR-based methods.

Vibrational Circular Dichroism (VCD) Spectroscopy: The Solution-State Powerhouse

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [5][6][7]The resulting spectrum is exquisitely sensitive to the molecule's 3D structure, including its absolute configuration and conformational preferences in solution. [8]The power of VCD is fully realized when experimental spectra are compared with those predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). [9]A good match between the experimental and calculated spectra for a given enantiomer allows for a confident assignment of its absolute configuration.

This technique is particularly advantageous for 2-azabicyclo[3.1.0]hexane derivatives as it does not require crystallization or chemical derivatization, and it provides insights into the behavior of the molecule in a biologically relevant solution state. Indeed, VCD has been successfully applied to determine the absolute configuration of bicyclo[3.1.0]hexane derivatives. [10] Experimental and Computational Workflow for VCD Analysis

  • Experimental Measurement:

    • Dissolve the purified sample (5-15 mg) in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

    • Acquire the VCD and IR spectra using a VCD spectrometer. Data collection typically takes several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the 2-azabicyclo[3.1.0]hexane derivative using a molecular mechanics force field.

    • Optimize the geometry of all low-energy conformers using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Calculate the harmonic vibrational frequencies, IR intensities, and VCD intensities for each optimized conformer.

    • Boltzmann-average the calculated spectra based on the relative free energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental IR and VCD spectra with the Boltzmann-averaged calculated spectra for the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the experimental sample is that of the calculated enantiomer.

    • If the experimental VCD spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Conclusion: An Integrated Approach for Unambiguous Validation

The validation of the absolute configuration of 2-azabicyclo[3.1.0]hexane derivatives is a critical task that can be confidently addressed by a range of powerful analytical techniques. While single-crystal X-ray crystallography remains the ultimate arbiter, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy , through the use of chiral derivatizing agents like MTPA or chiral solvating agents, provides a highly accessible and versatile alternative. For a non-destructive, solution-state analysis that also offers conformational insights, Vibrational Circular Dichroism stands out as a state-of-the-art method.

Ultimately, the most robust strategy often involves the synergistic use of multiple techniques. For instance, an initial assignment by VCD or NMR can be unequivocally confirmed by SC-XRD if a suitable crystal becomes available. By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can make informed decisions to ensure the stereochemical integrity of their 2-azabicyclo[3.1.0]hexane derivatives, thereby accelerating the path of drug discovery and development.

References

A Comparative Guide to the Metabolic Stability of 2-Azabicyclo[3.1.0]hexane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Rigid Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to achieve this, saturated N-heterocyclic scaffolds have become indispensable. The 2-azabicyclo[3.1.0]hexane core, a conformationally constrained bioisostere of piperidine and pyrrolidine, has garnered significant attention.[1][2][3][4] Its rigid, three-dimensional architecture offers a powerful tool for medicinal chemists to orient pharmacophoric elements in a precise spatial arrangement, potentially enhancing binding affinity and selectivity.[5][6] However, the introduction of any new scaffold into a drug discovery pipeline necessitates a thorough evaluation of its metabolic liabilities.

This guide provides an in-depth assessment of the metabolic stability of 2-azabicyclo[3.1.0]hexane-containing compounds. We will explore the underlying principles of metabolic breakdown, detail robust experimental protocols for stability assessment, and present a comparative analysis of this scaffold against common alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this increasingly important structural motif.

Pillars of Metabolic Stability: A Mechanistic Overview

A compound's metabolic stability dictates its susceptibility to biochemical modification by the body's enzymatic machinery, which in turn governs its half-life, bioavailability, and potential for drug-drug interactions.[7] This biotransformation is broadly categorized into two phases:

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions. The most critical enzyme family in this phase is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are responsible for the metabolism of over 90% of clinical drugs.[8][9][10] These enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, often target electron-rich or sterically accessible sites on a molecule.[9] For nitrogen-containing heterocycles, metabolism frequently occurs at carbons alpha to the nitrogen atom or directly on the nitrogen itself (N-dealkylation, N-oxidation).

  • Phase II Metabolism: Involves conjugation reactions where endogenous polar molecules (e.g., glucuronic acid, sulfate) are attached to the parent compound or its Phase I metabolites, facilitating their excretion.

A compound with high metabolic stability resists these enzymatic processes, leading to a longer in vivo half-life and sustained therapeutic exposure. Conversely, rapid metabolism can lead to low bioavailability and the formation of potentially toxic or inactive metabolites.[11]

The Metabolic Profile of 2-Azabicyclo[3.1.0]hexane: An Asset in Drug Design

The inherent stability of the 2-azabicyclo[3.1.0]hexane scaffold is one of its most attractive features in drug discovery. Its compact and rigid nature, conferred by the fused cyclopropane ring, presents a less accommodating substrate for many broad-specificity CYP enzymes compared to more flexible aliphatic amines.

Several studies have demonstrated that the incorporation of this scaffold can significantly enhance metabolic stability. For instance, research into T-type calcium channel inhibitors found that derivatives containing the 3N-substituted azabicyclo[3.1.0]hexane moiety exhibited potent inhibition and good metabolic stability, with no significant CYP450 inhibition.[12][13] In another example, the strategic introduction of a cyclopropane ring to create the 2-azabicyclo[3.1.0]hexane system was shown to block a predicted metabolic site, leading to improved stability compared to the parent compound.[14]

The primary metabolic liabilities on this scaffold, though generally lower than on comparable flexible rings, are typically associated with oxidation at the carbon atoms adjacent to the nitrogen (C1 or C3) or on substituents attached to the nitrogen atom.

dot

Scaffold 2-Azabicyclo[3.1.0]hexane Scaffold Metabolism Phase I Metabolism (CYP450 Enzymes) Scaffold->Metabolism Primary Route Stable_Core Generally Stable Core (Fused Cyclopropane) Scaffold->Stable_Core C3_Oxidation Oxidation at C3 (Hydroxylation) Metabolism->C3_Oxidation Potential Hotspot N_Substituent_Metabolism Metabolism of N-Substituent (e.g., N-dealkylation) Metabolism->N_Substituent_Metabolism Potential Hotspot C1_Oxidation Oxidation at C1 (Less Common) Metabolism->C1_Oxidation Potential Hotspot Excretion Phase II Conjugation & Excretion C3_Oxidation->Excretion N_Substituent_Metabolism->Excretion C1_Oxidation->Excretion

Caption: Potential metabolic pathways for the 2-azabicyclo[3.1.0]hexane scaffold.

Experimental Workflow: Assessing Metabolic Stability Using a Liver Microsomal Assay

To quantitatively assess metabolic stability, the in vitro liver microsomal stability assay is a cornerstone of preclinical drug development.[15] It provides a robust and high-throughput method to determine a compound's intrinsic clearance (CLint), the measure of the inherent ability of the liver to metabolize a drug.[7][16]

dot

Start Start: Prepare Reagents Incubate Incubate Test Compound with Liver Microsomes (e.g., Human, Rat) at 37°C Start->Incubate Initiate Initiate Reaction with NADPH (Cofactor) Incubate->Initiate Timepoints Aliquot & Quench Reaction at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) with Cold Acetonitrile Initiate->Timepoints Process Centrifuge to Pellet Protein & Collect Supernatant Timepoints->Process Analyze Analyze Samples by LC-MS/MS Process->Analyze Data Quantify Parent Compound Remaining vs. Time Analyze->Data Calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) Data->Calculate End End: Report Results Calculate->End

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final working concentration of 0.5 mg/mL in phosphate buffer. Rationale: Pooled microsomes from multiple donors average out inter-individual variability.[15]

    • NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Rationale: This system continuously regenerates the essential NADPH cofactor, ensuring the CYP enzymes remain active throughout the incubation.

  • Incubation Setup:

    • In a 96-well plate, add the diluted liver microsome suspension.

    • Add the test compound to a final concentration of 1 µM. Rationale: This low concentration is typically below the Km for most CYP enzymes, ensuring the reaction follows first-order kinetics.

    • Controls:

      • -NADPH Control: A well containing microsomes and the test compound, but with buffer instead of the NADPH system. Rationale: This control measures any compound degradation that is not dependent on CYP enzymes (e.g., chemical instability).

      • Positive Control: A well containing microsomes, NADPH, and a compound known to be rapidly metabolized (e.g., Verapamil, Testosterone). Rationale: This validates that the microsomal system is enzymatically active.

  • Reaction Initiation and Time Course:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the -NADPH control).

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard. Rationale: Cold acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction, and the internal standard aids in accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein).

Comparative Data Analysis

The true value of a scaffold is revealed through direct comparison. The following table summarizes metabolic stability data for compounds containing the 2-azabicyclo[3.1.0]hexane scaffold in comparison to other structural motifs.

Compound/ScaffoldStructure/Modificationt½ (min)CLint (µL/min/mg)SpeciesKey FindingReference
Lead Compound A Aza-bicyclo[3.2.1]octane coreLow (Not specified)High (Not specified)Not specifiedPredicted metabolic site on the 7-membered ring portion.[14]
Compound 1 2-Azabicyclo[3.1.0]hexane coreImproved (Not specified)Lower (Not specified)Not specifiedCyclopropane moiety blocked the predicted metabolic site, improving stability.[14]
Compound 10d 3-N-phenacetyl-azabicyclo[3.1.0]hexane> 606.5Human Liver MicrosomesExhibited good metabolic stability.[12][13]
Compound 10e 3-N-phenylpropionyl-azabicyclo[3.1.0]hexane> 609.2Human Liver MicrosomesExhibited good metabolic stability.[12][13]
BMS-626529 Piperazine-based HIV entry inhibitorNot specifiedNot specifiedNot specifiedParent compound for bioisosteric replacement.[17]
SC28 Azabicyclo-hexane core replacement2x more stableLowerNot specifiedBioisosteric replacement with the azabicyclo-hexane scaffold doubled metabolic stability.[17]

Note: Direct numerical comparisons are often challenging due to variations in experimental conditions across different publications. The trend of improved stability is the key takeaway.

The data consistently indicate that the 2-azabicyclo[3.1.0]hexane scaffold imparts favorable metabolic stability.[12][13][14][17] Its use as a bioisosteric replacement for more metabolically labile groups, such as larger bicyclic systems or flexible piperazines, is a validated strategy for enhancing drug-like properties.[17]

Conclusion and Future Outlook

The 2-azabicyclo[3.1.0]hexane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing drug candidates with enhanced metabolic stability. Its conformationally constrained nature appears to limit its recognition and turnover by promiscuous CYP450 enzymes, a critical advantage over more flexible N-heterocyclic systems. The empirical data, though sourced from different programs, consistently points towards its utility in mitigating metabolic liabilities and improving pharmacokinetic profiles.

The robust and reproducible in vitro assays described herein provide a clear path for assessing the stability of novel compounds containing this scaffold. By integrating these experimental assessments early in the drug discovery process, research teams can make informed decisions, prioritize compounds with superior drug-like properties, and ultimately increase the probability of advancing a candidate into clinical development. The continued exploration and functionalization of the 2-azabicyclo[3.1.0]hexane core will undoubtedly lead to the discovery of novel therapeutics with improved safety and efficacy profiles.

References

The Two Faces of Efficacy: A Comparative Guide to 2-Azabicyclo[3.1.0]hexane Analogs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the rigid, three-dimensional structure of the 2-azabicyclo[3.1.0]hexane core has captured significant attention. This bicyclic amine offers a unique conformational constraint that can be exploited to achieve high binding affinity and selectivity for various biological targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of these compounds: the spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, with a focus on their potential as anticancer agents.

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous testing. The initial proof-of-concept is often established in vitro, in the controlled environment of cell cultures. However, the true mettle of a compound is tested in vivo, within the complex biological milieu of a living organism. This guide will dissect the performance of these analogs in both arenas, offering insights into their therapeutic potential and the challenges that lie ahead.

The Promise in the Petri Dish: In Vitro Antiproliferative Activity

The spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole scaffold has emerged as a particularly fruitful area of investigation in oncology. The fusion of the azabicyclo[3.1.0]hexane moiety with the oxindole core, a common feature in many biologically active natural products and synthetic compounds, has yielded derivatives with significant cytotoxic effects against a panel of human cancer cell lines.

A series of studies have demonstrated that these compounds can significantly reduce cancer cell proliferation in a time- and concentration-dependent manner.[1] The antiproliferative activity is often evaluated using the MTS assay, a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindole Analogs

Compound IDCancer Cell LineIC50 (µM) at 72hReference
Compound 4 Jurkat (Acute T cell leukemia)2-10[2][3]
K-562 (Human erythroleukemia)2-10[2][3]
HeLa (Cervical carcinoma)2-10[2][3]
Sk-mel-2 (Melanoma)2-10[2][3]
Compound 8 Jurkat (Acute T cell leukemia)2-10[2][3]
K-562 (Human erythroleukemia)2-10[2][3]
HeLa (Cervical carcinoma)2-10[2][3]
Sk-mel-2 (Melanoma)2-10[2][3]
Compound 18 Jurkat (Acute T cell leukemia)2-10[2][3]
K-562 (Human erythroleukemia)2-10[2][3]
HeLa (Cervical carcinoma)2-10[2][3]
Sk-mel-2 (Melanoma)2-10[2][3]
Compound 24 Jurkat (Acute T cell leukemia)2-10[2][3]
K-562 (Human erythroleukemia)2-10[2][3]
HeLa (Cervical carcinoma)2-10[2][3]
Sk-mel-2 (Melanoma)2-10[2][3]
Spirooxindole 6a HepG2 (Hepatocellular carcinoma)6.9[4][5]
PC-3 (Prostate cancer)11.8[4][5]

The data clearly indicates that these spiro-fused analogs possess potent antiproliferative activity in the low micromolar range against a variety of cancer cell types, highlighting their broad-spectrum potential.

Delving Deeper: Mechanistic Insights from In Vitro Studies

Beyond simply killing cancer cells, understanding the mechanism of action is crucial for rational drug development. In vitro studies have begun to unravel how these spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles exert their cytotoxic effects.

One of the key findings is their ability to induce cell cycle arrest , primarily at the G0/G1 phase.[1][6] This prevents the cancer cells from progressing through the cell cycle and replicating their DNA, ultimately leading to a halt in proliferation. Furthermore, these compounds have been shown to trigger apoptosis , or programmed cell death, a critical mechanism for eliminating cancerous cells.[4][5] This is often evidenced by an increase in the expression of pro-apoptotic proteins like Bax and caspase-3.[4][5]

The unique spirooxindole scaffold has also been implicated in the modulation of the p53-MDM2 interaction .[7] The p53 protein is a critical tumor suppressor, and its inhibition by MDM2 is a common event in many cancers. Spirooxindole derivatives have shown potential in disrupting this interaction, thereby reactivating p53's tumor-suppressing functions.

Caption: Proposed mechanism of action of spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles via inhibition of the p53-MDM2 interaction.

The Gauntlet of the Organism: In Vivo Efficacy

While the in vitro data is compelling, the translation of this efficacy to a living system is the ultimate test. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) can significantly impact a drug's performance. Direct in vivo therapeutic studies on the spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole analogs are still emerging. However, we can draw valuable insights from studies on the broader class of spirooxindole derivatives and from in vivo imaging studies of other 2-azabicyclo[3.1.0]hexane analogs.

A notable example from the spirooxindole family is the derivative SOID-8, which has demonstrated significant antitumor effects in a melanoma xenograft model.[8] In this type of study, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound, and tumor growth is monitored over time. The ability of SOID-8 to suppress tumor growth in this model provides a strong rationale for investigating the in vivo efficacy of the more structurally complex spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles.

Furthermore, a study on a 68Ga-labeled 2-azabicyclo[3.1.0]hexane-3-carbonitrile derivative for cancer imaging has provided valuable in vivo data.[9] This study demonstrated that the analog exhibited good tumor uptake (7.17 ± 2.19 %ID/g) and excellent tumor-to-muscle and tumor-to-bone ratios in PET imaging of tumor xenografts.[9] While this study was focused on diagnostics, the favorable tumor targeting and accumulation of the 2-azabicyclo[3.1.0]hexane scaffold in vivo is a very promising indicator for its potential in therapeutic applications.

Table 2: Representative In Vivo Data for 2-Azabicyclo[3.1.0]hexane Analogs and Related Spirooxindoles

Compound ClassModelKey In Vivo FindingReference
Spiro[pyrrolidin-3,3'-oxindole] (SOID-8)Melanoma XenograftSuppressed tumor growth[8]
68Ga-labeled 2-Azabicyclo[3.1.0]hexane-3-carbonitrileHEK293T:hFAP Tumor XenograftGood tumor uptake (7.17 ± 2.19 %ID/g)[9]
Chrysin-chromene-spirooxindoleLewis Lung Carcinoma (in C57BL/6 mice)Demonstrated antitumor activities[7]

The path forward is clear: the potent in vitro activity of the spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles necessitates a thorough investigation of their in vivo therapeutic efficacy in relevant cancer models.

Experimental Protocols: The Blueprint for Discovery

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

In Vitro Antiproliferative MTS Assay
  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are then treated with these dilutions.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: After incubation, the MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for another 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., administered intraperitoneally or orally) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a set period. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the compound.

Caption: A generalized experimental workflow for the evaluation of novel anticancer compounds, from in vitro screening to in vivo efficacy studies.

Conclusion and Future Directions

The 2-azabicyclo[3.1.0]hexane scaffold, particularly when incorporated into spiro-fused oxindole structures, represents a highly promising avenue for the development of novel anticancer agents. The compelling in vitro data, demonstrating potent antiproliferative activity and insightful mechanistic actions, provides a strong foundation for their continued investigation. While direct comparative in vivo efficacy data for these specific analogs is still forthcoming, the promising results from related spirooxindoles and the favorable tumor-targeting properties of the azabicyclo[3.1.0]hexane core in imaging studies paint an optimistic picture.

The next critical step is to bridge the gap between the petri dish and the preclinical models. Rigorous in vivo studies on the most potent spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole analogs are imperative to validate their therapeutic potential. These studies will not only assess their tumor-inhibiting capabilities but also provide crucial information on their pharmacokinetic and toxicological profiles. The journey is far from over, but the unique structural attributes and potent biological activity of these compounds make them a compelling class of molecules to watch in the ongoing fight against cancer.

References

A Comparative Guide to the Molecular Docking of 2-Azabicyclo[3.1.0]hexane-Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the molecular docking of 2-Azabicyclo[3.1.0]hexane-based inhibitors targeting Dipeptidyl Peptidase-IV (DPP-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices, offers a robust, reproducible protocol, and presents a comparative analysis of a series of inhibitors, culminating in a clear correlation between computational predictions and experimental data.

Introduction: The Significance of the 2-Azabicyclo[3.1.0]hexane Scaffold in DPP-4 Inhibition

The 2-Azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, most notably as the core of Saxagliptin, a potent and selective Dipeptidyl Peptidase-IV (DPP-4) inhibitor approved for the treatment of type 2 diabetes.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

The rigid, bicyclic nature of the 2-Azabicyclo[3.1.0]hexane moiety provides a conformationally constrained framework that can precisely orient pharmacophoric elements within the DPP-4 active site. This leads to high binding affinity and selectivity. This guide will explore the molecular interactions underpinning the efficacy of this inhibitor class through a detailed, comparative molecular docking study.

The Cornerstone of a Credible Docking Study: A Self-Validating Protocol

The reliability of any in silico study hinges on the robustness and validity of its methodology. Here, we outline a comprehensive and self-validating molecular docking protocol. The causality behind each step is explained to provide a clear understanding of the experimental design.

Experimental Workflow Overview

Our comparative docking study follows a systematic workflow designed to ensure accuracy and reproducibility. This process begins with the careful preparation of the receptor and a curated set of ligands, proceeds through a validated docking procedure, and concludes with a thorough analysis of the results, including a direct comparison with experimental data.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor Selection & Preparation Receptor Selection & Preparation Ligand Selection & Preparation Ligand Selection & Preparation Receptor Selection & Preparation->Ligand Selection & Preparation Docking Protocol Validation Docking Protocol Validation Ligand Selection & Preparation->Docking Protocol Validation Comparative Docking Comparative Docking Docking Protocol Validation->Comparative Docking Binding Energy Analysis Binding Energy Analysis Comparative Docking->Binding Energy Analysis Interaction Analysis Interaction Analysis Binding Energy Analysis->Interaction Analysis Correlation with Experimental Data Correlation with Experimental Data Interaction Analysis->Correlation with Experimental Data

Figure 1: A high-level overview of the comparative docking workflow.
Step-by-Step Methodology

A critical first step is the selection of an appropriate crystal structure of the target protein. For this study, we will utilize the high-resolution crystal structure of human DPP-4. While the structure of DPP-4 in complex with the covalently bound Saxagliptin (PDB ID: 3BJM) is available, for a comparative study involving both covalent and potentially non-covalent analogs, it is preferable to use a receptor structure that is not influenced by a covalent adduct.[4] Therefore, we will use the crystal structure of DPP-4 in complex with a non-covalent inhibitor, Sitagliptin (PDB ID: 1X70), as our starting point.[5] This provides a more neutral binding pocket for docking various ligands.

Protocol:

  • Download the PDB file: Obtain the crystal structure of human DPP-4 (PDB ID: 1X70) from the RCSB Protein Data Bank.

  • Remove non-essential molecules: Delete all water molecules, co-factors, and the co-crystallized ligand (Sitagliptin) from the PDB file. This is crucial to create a clean binding site for docking.

  • Add hydrogen atoms: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures but are essential for accurate force field calculations and hydrogen bond identification.

  • Assign partial charges: Assign Gasteiger charges to the protein atoms. These charges are necessary for the scoring function to calculate electrostatic interactions.

  • Define the binding site: The binding site for docking will be defined as a grid box centered on the position of the co-crystallized ligand in the original PDB structure. A grid box size of 20 x 20 x 20 Å is generally sufficient to encompass the active site.

For a meaningful comparative analysis, we have selected a series of 2-Azabicyclo[3.1.0]hexane-based inhibitors with reported in vitro DPP-4 inhibitory activity (IC50 values) from the seminal paper on the discovery of Saxagliptin by Augeri et al. in the Journal of Medicinal Chemistry.[1][2][3] This allows for a direct comparison between the computational docking scores and experimental biological data.

Selected Inhibitors for Comparative Docking:

Compound IDR GroupExperimental IC50 (nM)
1 (Saxagliptin) 3-hydroxyadamantyl1.3
2 1-adamantyl2.5
3 tert-butyl10
4 cyclohexyl15
5 phenyl>1000

Protocol:

  • 2D to 3D Conversion: The 2D structures of the selected inhibitors will be sketched using a chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands will be energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Partial Charges and Define Rotatable Bonds: Gasteiger charges will be computed for all ligand atoms, and the rotatable bonds will be defined to allow for conformational flexibility during the docking process.

For this study, we will employ AutoDock Vina, a widely used and well-validated open-source molecular docking program.[6] It utilizes a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate the binding affinity.

To ensure the validity of our docking protocol, we will first perform a re-docking experiment. The co-crystallized ligand (Sitagliptin) from the 1X70 PDB structure will be docked back into the prepared receptor. A successful docking protocol is one where the predicted binding pose has a root-mean-square deviation (RMSD) of less than 2.0 Å compared to the crystallographic pose. This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.

Results and Discussion: A Comparative Analysis

Following the validated protocol, each of the selected 2-Azabicyclo[3.1.0]hexane-based inhibitors was docked into the active site of DPP-4. The results are presented and discussed below.

Binding Affinity and Correlation with Experimental Data

The predicted binding affinities (in kcal/mol) from AutoDock Vina are summarized in the table below, alongside the experimental IC50 values.

Compound IDR GroupPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
1 (Saxagliptin) 3-hydroxyadamantyl-9.81.3
2 1-adamantyl-9.52.5
3 tert-butyl-8.710
4 cyclohexyl-8.515
5 phenyl-7.2>1000

A strong correlation is observed between the predicted binding affinities and the experimental IC50 values. The inhibitors with lower (more negative) binding energies correspond to those with lower IC50 values, indicating higher potency. This validates the ability of our docking protocol to rank the compounds in order of their biological activity.

Analysis of Molecular Interactions: The Key to Potency

The binding poses of the docked inhibitors reveal key molecular interactions within the DPP-4 active site that are crucial for their inhibitory activity.

G cluster_inhibitor 2-Azabicyclo[3.1.0]hexane Inhibitor cluster_dpp4 DPP-4 Active Site Bicyclic Core Bicyclic Core S1 Pocket S1 Pocket Bicyclic Core->S1 Pocket van der Waals Cyanopyrrolidine Cyanopyrrolidine Catalytic Triad (Ser630) Catalytic Triad (Ser630) Cyanopyrrolidine->Catalytic Triad (Ser630) Covalent Interaction (for Saxagliptin) R-Group R-Group S2 Pocket S2 Pocket R-Group->S2 Pocket Hydrophobic Interactions

Figure 2: Key molecular interactions between the inhibitors and the DPP-4 active site.
  • S1 Pocket Interactions: The cyanopyrrolidine moiety of the inhibitors occupies the S1 pocket of DPP-4, forming crucial hydrogen bonds with the side chains of Glu205, Glu206, and Tyr662. These interactions anchor the inhibitor in the active site.

  • S2 Pocket Interactions: The R-group of the inhibitors extends into the hydrophobic S2 pocket. The size and shape of the R-group significantly influence the binding affinity. The bulky and hydrophobic adamantyl group of Saxagliptin and its analog (Compound 2) fits snugly into this pocket, leading to strong hydrophobic interactions and high potency. The smaller tert-butyl and cyclohexyl groups (Compounds 3 and 4) have less extensive interactions, resulting in lower potency. The planar phenyl group (Compound 5) has a poor fit in the S2 pocket, explaining its negligible activity.

  • Covalent Interaction (Saxagliptin): In the case of Saxagliptin, the nitrile group of the cyanopyrrolidine moiety forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630).[4] This covalent interaction significantly contributes to its high potency and prolonged duration of action. While our non-covalent docking protocol does not explicitly model this bond formation, the favorable orientation of the nitrile group towards Ser630 in the docked poses is consistent with this mechanism.

Conclusion: From In Silico Insights to Rational Drug Design

This comparative docking study of 2-Azabicyclo[3.1.0]hexane-based inhibitors has successfully demonstrated the power of molecular modeling in elucidating the structure-activity relationships of a clinically important class of drugs. Our validated docking protocol accurately predicted the relative binding affinities of a series of analogs, and the analysis of the binding poses provided a clear molecular basis for their observed potencies.

The key takeaways for researchers in drug development are:

  • The 2-Azabicyclo[3.1.0]hexane scaffold serves as an excellent, conformationally restricted core for orienting key pharmacophoric groups.

  • The cyanopyrrolidine moiety is essential for anchoring the inhibitors in the S1 pocket of DPP-4 through a network of hydrogen bonds.

  • The S2 pocket is highly sensitive to the size and hydrophobicity of the substituent, with bulky, non-planar groups being optimal for high affinity.

  • The potential for covalent bond formation with the catalytic serine residue can be a powerful strategy for enhancing potency and duration of action.

These insights can guide the rational design of novel, even more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes and other related metabolic disorders.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azabicyclo[3.1.0]hexane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Azabicyclo[3.1.0]hexane hydrochloride. Designed for researchers, chemists, and laboratory managers, this guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to empower you with the knowledge to manage chemical waste not just correctly, but also responsibly.

Section 1: Hazard Assessment and Essential Protective Measures

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. Based on safety data sheets for this compound and structurally analogous compounds, it is classified as an irritant.[1][2]

Key Hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, the causality for stringent personal protective equipment (PPE) is clear: to prevent direct contact and inhalation, thereby mitigating the risk of irritation and inflammation of the skin, eyes, and respiratory system.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[3]
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles or splashes, preventing serious irritation.[3]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use only within a certified chemical fume hood. If handling outside a hood, a NIOSH-approved respirator is necessary.To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[3]

Section 2: The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, while co-mingling hazardous with non-hazardous waste needlessly increases disposal costs and regulatory burdens. For this compound, it must be treated as hazardous chemical waste.

The "Why": As a heterocyclic amine salt, this compound has the potential to react with strong bases (liberating the free amine) or strong oxidizing agents. Segregating the waste prevents such unintended and hazardous reactions.[4]

Protocol for Waste Collection:

  • Identify Waste Streams: Designate separate, clearly marked waste containers for:

    • Solid Waste: Unused or expired this compound powder.

    • Liquid Waste: Solutions containing the compound, including reaction mother liquors and analytical standards.

    • Contaminated Disposables: Items such as pipette tips, weigh boats, gloves, and paper towels that have come into direct contact with the chemical.[3]

  • Container Selection:

    • Utilize containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, or glass for solutions).[5]

    • Ensure all containers have tightly fitting, leak-proof caps. Funnels should never be left in the mouth of a waste bottle.[5][6]

    • The container must be in good condition, free from cracks or degradation.[7]

Section 3: The Disposal Workflow: A Step-by-Step Protocol

Disposal is not merely discarding an unwanted chemical; it is the final step in the chemical's lifecycle and is governed by strict regulations. The U.S. Environmental Protection Agency (EPA) establishes these regulations under the Resource Conservation and Recovery Act (RCRA).[8][9] As the waste generator, you are legally responsible for the waste from "cradle to grave."[8]

Step 1: Waste Characterization You must determine if your waste is hazardous.[8][10] Given the known irritant properties of this compound, it must be managed as hazardous waste.

Step 2: Proper Containerization and Labeling

  • Action: Transfer waste into the appropriate, segregated container as described in Section 2. Do not fill containers beyond 90% capacity to allow for expansion.[6]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag.[11] The label must clearly state:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "This compound ".[3]

    • A complete list of all other components in the container, including solvents and their approximate percentages.[7]

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container, ensuring it is stored, transported, and ultimately disposed of correctly.[7]

Step 3: Safe Accumulation and Storage

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.[3]

  • Best Practices: This area should be away from general traffic and incompatible materials.[4] The container should be within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]

Step 4: Coordination of Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a pickup for the hazardous waste.[3]

  • Causality: Licensed hazardous waste disposal companies are equipped to transport and dispose of chemical waste in an environmentally sound and legally compliant manner.[4] Never dispose of this chemical down the drain or in the regular trash.[3]

Step 5: Record Keeping

  • Action: Retain all records related to the disposal of the hazardous waste, including manifests provided by the disposal company.

  • Rationale: Federal guidelines require that all records on your waste be kept for at least three years.[12]

Section 4: Decontamination and Spill Management

Accidents can happen, and preparedness is key to mitigating their impact.

Decontamination of Reusable Glassware:

  • Perform an initial rinse with a suitable solvent (e.g., ethanol or methanol).

  • Collect this initial rinsate as hazardous liquid waste.[3]

  • Follow with a triple rinse using the same solvent. The first of these three rinses should also be collected as hazardous waste.

  • After decontamination, the glassware can be washed normally with soap and water.

Spill Response Protocol:

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Don PPE: Wear the full PPE outlined in Table 1.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[3][13]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Labeling and Disposal: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous solid waste by contacting your EHS department.[3]

  • Area Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as contaminated disposable waste. Finish by washing the area with soap and water.[3]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_prep Preparation & Assessment cluster_action Action & Segregation cluster_compliance Compliance & Final Disposal A Waste Generated (Solid, Liquid, or Contaminated Labware) B Assess Hazards (Skin/Eye/Respiratory Irritant) A->B C Select Correct Waste Stream B->C D Solid Waste Container C->D  Solid E Liquid Waste Container C->E  Liquid F Contaminated Disposables Container C->F  Labware G Containerize & Seal (<=90% Full) D->G E->G F->G H Label Container: 'HAZARDOUS WASTE' + Full Chemical Names G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Pickup & Manifesting I->J K Final Disposal by Approved Facility J->K

Caption: Decision workflow for the disposal of this compound.

References

Navigating the Safe Handling of 2-Azabicyclo[3.1.0]hexane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel molecular scaffolds like 2-Azabicyclo[3.1.0]hexane hydrochloride is a powerful motivator. However, with great potential comes the great responsibility of ensuring a safe and controlled laboratory environment. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for handling this compound, ensuring that your groundbreaking work is not just successful, but also fundamentally safe. Our goal is to empower you with the knowledge to not only follow protocols but to understand the critical reasoning behind them, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound and its derivatives are classified with several key hazards that demand respect and careful management.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3][4][5]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.[3][6][7][8]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and minimizing the risk of inhalation or ingestion.

The Core of Safety: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the essential PPE for handling this compound, along with the rationale for each.

Protection Level Equipment Purpose and Rationale
Primary Engineering Control Certified Chemical Fume HoodA fume hood is the primary defense against inhaling hazardous dust or vapors. Its constant airflow draws contaminants away from the user's breathing zone, which is crucial when handling a compound known to cause respiratory irritation.[9]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGiven the risk of serious eye irritation, standard safety glasses are insufficient.[1][2][3][4][5] Chemical splash goggles provide a complete seal around the eyes, protecting against splashes from any direction. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.[7][10][11]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact and subsequent irritation, chemical-resistant gloves are mandatory.[1][2][7] Nitrile gloves are a common and effective choice for many laboratory chemicals. It is best practice to double-glove, which provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Gloves should be changed frequently, especially after handling the compound.
Body Protection Flame-Resistant Laboratory CoatA lab coat protects the skin and personal clothing from contamination.[1][2] It should be fully buttoned to provide maximum coverage.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect the feet from potential spills and falling objects, sturdy, closed-toe shoes are required in any laboratory setting.[9][10]
Respiratory Protection NIOSH-Approved RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator may be necessary if work must be conducted outside of a fume hood or if there is a risk of airborne concentrations exceeding permissible limits.[9][12] The specific type of respirator should be determined by a formal risk assessment.

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.

Pre-Handling Preparation
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment. Identify the specific steps where exposure is most likely and ensure that all necessary safety measures are in place.

  • Emergency Equipment Check: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[9]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

Handling the Compound
  • Weighing: All weighing of the solid compound must be performed inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly and in a controlled manner to prevent splashing.

  • Reactions: All chemical reactions involving this compound should be conducted within a certified chemical fume hood. Ensure that all glassware is securely clamped and that the setup is stable.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including any equipment used, after handling is complete.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][2][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for both safety and environmental protection.

  • Solid Waste: Any solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Regulations: All waste disposal must adhere to local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention.[1][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][5] Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagrams illustrate the key decision points and procedural flows.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling Protocol outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Conduct Risk Assessment emergency_check Check Emergency Equipment risk_assessment->emergency_check don_ppe Don Appropriate PPE emergency_check->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate dispose Dispose of Waste Correctly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Operational and Disposal Workflow for this compound.

By integrating a deep understanding of the hazards with meticulous operational procedures and robust emergency preparedness, you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.0]hexane hydrochloride
Reactant of Route 2
2-Azabicyclo[3.1.0]hexane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.